1,5-Dideoxy-1,5-imino-D-mannitol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C6H13NO4 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-1-deuterio-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1/i/hD |
Clave InChI |
LXBIFEVIBLOUGU-UDSPDPSBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dideoxy-1,5-imino-D-mannitol: Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dideoxy-1,5-imino-D-mannitol, a polyhydroxylated piperidine (B6355638), is a notable iminosugar with significant biological activity. As a structural analogue of D-mannose, it acts as a competitive inhibitor of glycosidases, particularly α- and β-mannosidases. This inhibitory action disrupts the normal processing of N-linked glycans, making it a valuable tool for research in glycobiology and a potential scaffold for the development of therapeutic agents. This guide provides a comprehensive overview of its structure, stereochemistry, synthesis, and its impact on biological pathways.
Core Structure and Stereochemistry
This compound possesses a piperidine ring, which is a six-membered heterocycle containing a nitrogen atom. The "1,5-dideoxy-1,5-imino" nomenclature indicates that the oxygen atom at the C1 position and the hydroxyl group at the C5 position of a typical mannose sugar are replaced by a nitrogen atom, which forms the imino bridge. The "-D-mannitol" designation specifies the stereochemical configuration of the hydroxyl groups, which corresponds to that of D-mannitol.
The molecule has the chemical formula C₆H₁₃NO₄ and a molecular weight of 163.17 g/mol .[1] Its IUPAC name is (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol. The stereochemistry is crucial for its biological activity, as the specific arrangement of the hydroxyl groups mimics that of D-mannose, allowing it to fit into the active sites of mannosidases.
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | PubChem[1] |
| Molecular Weight | 163.17 g/mol | PubChem[1] |
| IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | PubChem[1] |
| CAS Number | 129650815 | PubChem[1] |
Experimental Data and Protocols
Synthesis Protocol
Starting Material: Benzyl (B1604629) 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside
Key Transformation Steps:
-
Selective deprotection of the 5,6-isopropylidene group.
-
Oxidation of the primary alcohol at C6 to an aldehyde.
-
Reductive amination to introduce the nitrogen atom and form the piperidine ring. This is a crucial step that establishes the 1,5-imino bridge.
-
Removal of the remaining protecting groups (benzyl and 2,3-isopropylidene) to yield the final product.
Purification: Purification of the final product and intermediates is typically achieved through column chromatography and/or recrystallization.
Spectroscopic Data
While a complete, publicly available, and unambiguously assigned high-resolution NMR dataset for this compound is not available, the following table summarizes the expected proton (¹H) and carbon (¹³C) NMR chemical shifts based on the analysis of related iminosugars and D-mannitol.[5][6][7][8]
| Atom | ¹H Chemical Shift (ppm, D₂O) | ¹³C Chemical Shift (ppm, D₂O) |
| H-1a, H-1b | ~3.0 - 3.5 | ~45 - 50 |
| H-2 | ~3.5 - 4.0 | ~65 - 70 |
| H-3 | ~3.8 - 4.2 | ~70 - 75 |
| H-4 | ~3.8 - 4.2 | ~70 - 75 |
| H-5 | ~3.5 - 4.0 | ~60 - 65 |
| H-6 (CH₂OH) | ~3.6 - 3.9 | ~60 - 65 |
Note: The exact chemical shifts and coupling constants would require experimental determination using 1D and 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment.
Biological Activity and Signaling Pathway Inhibition
This compound is a potent inhibitor of α- and β-mannosidases.[2][4] These enzymes play a critical role in the post-translational modification of glycoproteins, specifically in the trimming of mannose residues from N-linked glycans in the endoplasmic reticulum and Golgi apparatus.
Inhibition of N-linked Glycan Biosynthesis
The biosynthesis of N-linked glycans is a highly regulated process essential for the correct folding, trafficking, and function of many proteins.[9][10][11] The process begins with the synthesis of a lipid-linked oligosaccharide precursor (Dol-PP-GlcNAc₂Man₉Glc₃) which is then transferred to nascent polypeptide chains. Subsequently, a series of trimming reactions occur, catalyzed by glucosidases and mannosidases.
This compound specifically inhibits Mannosidase I and, to some extent, Mannosidase II.[1] This inhibition leads to the accumulation of high-mannose N-glycans and prevents the formation of complex and hybrid N-glycans.
The following diagram illustrates the N-linked glycan biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of N-linked glycan biosynthesis by this compound.
Enzyme Inhibition Data
The inhibitory activity of this compound against various mannosidases has been quantified. The inhibition constant (Ki) provides a measure of the inhibitor's potency.
| Enzyme | Source | Ki (μM) |
| α-D-Mannosidase | Jack Beans | 70 - 400 |
| α-D-Mannosidase | Almonds | 70 - 400 |
| α-D-Mannosidase | Calf Liver | 70 - 400 |
| β-D-Mannosidase | Aspergillus wentii | 70 - 400 |
Data extracted from the abstract of Legler and Jülich (1984).[2]
Conclusion
This compound is a well-characterized iminosugar that serves as a valuable tool for studying the intricate pathways of N-linked glycan biosynthesis. Its specific inhibition of mannosidases allows for the controlled manipulation of glycan structures on proteins, enabling researchers to investigate the functional consequences of altered glycosylation in various biological systems. Further research into the development of more potent and selective derivatives of this compound holds promise for the creation of novel therapeutics for diseases where glycosylation pathways are dysregulated, such as in certain cancers and viral infections. The detailed structural and stereochemical understanding of this molecule is paramount for the rational design of such future therapeutic agents.
References
- 1. This compound | C6H13NO4 | CID 129650815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000765) [hmdb.ca]
- 9. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the alpha-L-arabinofuranosidase III of Monilinia fructigena by 1,4-dideoxy-1,4-imino-L-threitol and 1,4-dideoxy-1,4-imino-L-arabinitol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Natural Sources of 1,5-Dideoxy-1,5-imino-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, also known as deoxymannojirimycin (DMJ), is a pivotal iminosugar with significant biological activity, primarily as a potent inhibitor of α-mannosidases. This inhibitory action disrupts the N-linked glycosylation pathway, a critical process in glycoprotein (B1211001) synthesis, making DMJ a valuable tool in glycobiology research and a potential therapeutic agent. This technical guide provides an in-depth exploration of the natural sources of DMJ, detailing its occurrence, extraction, and quantification, alongside its biological mechanism of action.
Natural Occurrence of this compound
The natural world presents a select few sources of this compound. Its presence has been confirmed in both the plant and microbial kingdoms, though quantitative data on its concentration remains sparse.
Plant Sources: The Genus Lonchocarpus
The primary plant sources of DMJ identified to date belong to the genus Lonchocarpus, a group of tropical and subtropical flowering plants in the legume family, Fabaceae. Specifically, DMJ has been isolated from the leaves of Lonchocarpus sericeus and Lonchocarpus costaricensis. While the presence of DMJ in these species is established, the yields from plant extraction are generally reported to be low.
Microbial Sources: The Genus Streptomyces
In the microbial realm, certain species of the genus Streptomyces have been found to produce this compound. Streptomyces are a well-known source of a wide array of secondary metabolites with diverse biological activities, and the isolation of DMJ from their culture broths adds to their significance in natural product discovery. As with plant sources, specific quantitative data on the production levels of DMJ in Streptomyces is not widely available in the literature.
Quantitative Data on Natural Sources
The available literature provides limited quantitative data on the concentration of this compound in its natural sources. The focus of most research has been on the chemical synthesis of this compound due to the low yields obtained from natural extraction.
| Natural Source | Plant/Microbe Part | Reported Yield/Concentration | Reference |
| Lonchocarpus sericeus | Leaves | Not specified in available literature. Yields from plant sources are generally low. | [1] |
| Streptomyces sp. | Culture Broth | Not specified in available literature. | [2] |
Experimental Protocols
Detailed, standardized protocols for the extraction and quantification of this compound from its natural sources are not extensively documented. However, general methodologies for the analysis of iminosugars in plant and microbial samples can be adapted.
Extraction of Iminosugars from Lonchocarpus Leaves
A general procedure for the extraction of polyhydroxyalkaloids from Lonchocarpus leaves involves the following steps:
-
Sample Preparation: Dried and powdered leaf material is used as the starting material.
-
Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, typically a methanol-water mixture, to solubilize the iminosugars.
-
Cation-Exchange Chromatography: The crude extract is then passed through a cation-exchange resin. Iminosugars, being basic compounds, bind to the resin.
-
Elution: The bound iminosugars are subsequently eluted from the resin using a basic solution, such as aqueous ammonia.
-
Derivatization and Analysis: The eluted fraction containing the iminosugars is then derivatized, for example, by acetylation, to increase volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Isolation of DMJ from Streptomyces Culture Broth
The isolation of DMJ from microbial cultures generally follows these steps:
-
Culture Filtration: The Streptomyces culture is filtered to separate the mycelium from the culture broth.
-
Cation-Exchange Chromatography: The cell-free broth is applied to a cation-exchange column.
-
Elution: The column is washed, and the iminosugars are eluted with a basic solution.
-
Further Purification: The eluate may require further purification steps, such as additional chromatography (e.g., size-exclusion or reversed-phase chromatography), to isolate pure DMJ.
Mechanism of Action: Inhibition of N-Glycan Processing
This compound exerts its biological effect by inhibiting a key enzyme in the N-linked glycosylation pathway, Golgi α-mannosidase I. This enzyme is responsible for the trimming of mannose residues from high-mannose N-glycans in the Golgi apparatus, a critical step in the maturation of glycoproteins.
By inhibiting Golgi α-mannosidase I, DMJ leads to the accumulation of glycoproteins with immature, high-mannose N-glycan structures. This disruption of normal glycoprotein processing can have profound effects on protein folding, trafficking, and function.
Signaling Pathway Diagram
The following diagram illustrates the N-linked glycan processing pathway and the point of inhibition by this compound.
Experimental Workflow for Studying DMJ Effects
The workflow to investigate the impact of DMJ on N-glycan processing typically involves cell culture, metabolic labeling, and analysis of glycoprotein glycans.
Conclusion
This compound is a naturally occurring iminosugar of significant interest to the scientific community. While its natural sources in Lonchocarpus and Streptomyces are known, the low yields have spurred the development of synthetic routes. The potent and specific inhibition of Golgi α-mannosidase I by DMJ makes it an invaluable tool for studying the complex pathway of N-linked glycosylation and holds promise for future therapeutic applications. Further research into the biosynthesis of DMJ in its natural hosts and the development of more efficient extraction and quantification methods are warranted to fully exploit the potential of this important molecule.
References
The Enigmatic Pathway: A Technical Guide to 1,5-Dideoxy-1,5-imino-D-mannitol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dideoxy-1,5-imino-D-mannitol, a polyhydroxylated piperidine (B6355638) alkaloid, stands as a molecule of significant interest in the scientific community, primarily for its potent inhibitory effects on glycosidase enzymes. While its chemical and chemoenzymatic syntheses are well-documented, and its mechanism of action as a glycosidase inhibitor extensively studied, its natural biosynthetic pathway within organisms such as Lonchocarpus sericeus remains largely unelucidated. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on its well-characterized inhibitory activities and the synthetic routes developed for its production. This document serves as a resource for researchers aiming to leverage the therapeutic potential of this iminosugar, providing detailed experimental protocols, quantitative data on its biological activity, and visualizations of the known synthetic and mechanistic pathways.
The Uncharted Territory: Natural Biosynthesis
Despite the isolation of this compound from natural sources, particularly plants of the Lonchocarpus genus, the complete enzymatic pathway responsible for its biosynthesis has not been fully detailed in the scientific literature. It is hypothesized that the biosynthesis of iminosugars, a class of polyhydroxylated alkaloids, likely originates from common carbohydrate precursors. However, the specific enzymes, intermediates, and regulatory mechanisms governing the transformation of a sugar-like precursor into the piperidine ring structure of this compound are yet to be identified and characterized. The general proposed origin for many polyhydroxylated alkaloids involves key enzymatic steps such as oxidation, transamination, and cyclization of sugar molecules. Further research, potentially involving transcriptomics and metabolomics of producer organisms, is required to shed light on this intriguing biosynthetic puzzle.
A Potent Modulator of Glycan Processing: Glycosidase Inhibition
The primary biological significance of this compound lies in its ability to act as a potent and selective inhibitor of various glycosidases, particularly α- and β-mannosidases.[1] By mimicking the mannosyl cation-like transition state of the glycosidic bond cleavage reaction, it binds to the active site of these enzymes with high affinity, leading to competitive inhibition. This interference with glycan processing has profound implications for various cellular processes, including glycoprotein (B1211001) folding and trafficking.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a range of mannosidases from different sources. The inhibition constant (Ki) serves as a key metric for its efficacy.
| Enzyme Source | Enzyme Type | Substrate | Ki (µM) |
| Jack Bean | α-D-Mannosidase | p-Nitrophenyl α-D-mannopyranoside | 70 - 400 |
| Almonds | α-D-Mannosidase | p-Nitrophenyl α-D-mannopyranoside | 70 - 400 |
| Calf Liver | α-D-Mannosidase | p-Nitrophenyl α-D-mannopyranoside | 70 - 400 |
| Aspergillus wentii | β-D-Mannosidase | p-Nitrophenyl β-D-mannopyranoside | 70 - 400 |
Table 1: Inhibition constants (Ki) of this compound against various mannosidases.[1]
Mechanism of Inhibition
The inhibitory action of this compound is attributed to its protonated piperidine ring at physiological pH, which mimics the charge and conformation of the oxocarbenium ion transition state during glycosidic bond hydrolysis. The hydroxyl groups on the iminosugar ring interact with the amino acid residues in the enzyme's active site, further stabilizing the enzyme-inhibitor complex.
Crafting a Mimic: Chemical and Chemoenzymatic Synthesis
Given the challenges in isolating substantial quantities of this compound from natural sources, several chemical and chemoenzymatic synthetic routes have been developed. These methods often utilize readily available carbohydrate starting materials.
Representative Chemical Synthesis Pathway
A common strategy for the chemical synthesis of this compound involves the stereoselective transformation of a suitable sugar derivative. One reported synthesis starts from benzyl (B1604629) 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside and proceeds through a six-step sequence.[1]
Experimental Protocols
Mannosidase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific mannosidase.
Materials:
-
Purified mannosidase enzyme
-
This compound (inhibitor)
-
p-Nitrophenyl α-D-mannopyranoside (substrate)
-
Assay buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (p-nitrophenyl α-D-mannopyranoside) to all wells.
-
Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the product.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Conclusion and Future Perspectives
This compound remains a molecule of high interest for its potential therapeutic applications, stemming from its potent glycosidase inhibitory activity. While synthetic methodologies are well-established, a significant knowledge gap exists concerning its natural biosynthesis. The elucidation of this pathway would not only provide fundamental insights into plant secondary metabolism but could also open avenues for biotechnological production of this and related iminosugars. Future research should focus on employing modern 'omics' technologies to unravel the genetic and enzymatic machinery responsible for its synthesis in its natural producers. This knowledge will be invaluable for the sustainable production and further development of this compound and its derivatives as next-generation therapeutics.
References
The Core Mechanism of 1,5-Dideoxy-1,5-imino-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, a piperidine (B6355638) iminosugar, is a potent inhibitor of glycosidases, particularly α- and β-mannosidases. Its mechanism of action is rooted in its structural resemblance to the natural mannose substrate, allowing it to competitively inhibit enzymes involved in the crucial post-translational modification of proteins known as N-linked glycosylation. This inhibition disrupts the normal processing of glycoproteins, leading to a cascade of cellular events, including the induction of the Unfolded Protein Response (UPR) and, in some contexts, acting as a pharmacological chaperone to rescue misfolded proteins. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Data Presentation: Glycosidase Inhibition
The inhibitory potency of this compound against various glycosidases has been quantified through the determination of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). The following table summarizes key quantitative data from the literature.
| Enzyme | Source | Substrate | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| α-D-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | - | [1] |
| α-D-Mannosidase | Almonds | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | - | [1] |
| α-D-Mannosidase | Calf Liver | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | - | [1] |
| β-D-Mannosidase | Aspergillus wentii | p-Nitrophenyl-β-D-mannopyranoside | 70 - 400 | - | [1] |
| Golgi α-Mannosidase II (GMIIb) | Drosophila melanogaster | Not Specified | 0.04 | 2.4 | [2] |
| α-Mannosidase II (AMAN-2) | Caenorhabditis elegans | Not Specified | 0.15 | 7.6 | [2] |
Core Mechanism of Action: Glycosidase Inhibition and Disruption of N-linked Glycosylation
The primary mechanism of action of this compound is the competitive inhibition of mannosidases located in the endoplasmic reticulum (ER) and Golgi apparatus. These enzymes are critical for the trimming of mannose residues from the oligosaccharide precursor (Glc₃Man₉GlcNAc₂) attached to newly synthesized glycoproteins.
By inhibiting these mannosidases, this compound prevents the maturation of N-linked glycans from high-mannose to complex-type structures. This disruption in the N-linked glycosylation pathway leads to the accumulation of glycoproteins with immature, mannose-rich glycans.
Consequence of Glycosidase Inhibition: Induction of the Unfolded Protein Response (UPR)
The accumulation of misfolded or improperly processed glycoproteins in the ER due to the inhibition of mannosidases triggers a state of ER stress. To cope with this stress, the cell activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones to assist in protein folding.
-
Enhancing ER-associated degradation (ERAD) to clear misfolded proteins.
If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch to a pro-apoptotic signaling pathway, leading to cell death. The UPR is mediated by three main ER-resident transmembrane sensors: PERK, IRE1, and ATF6.
Dual Role as a Pharmacological Chaperone
In the context of certain genetic disorders caused by mutations that lead to protein misfolding, such as some lysosomal storage diseases, this compound can act as a pharmacological chaperone. By binding to the misfolded enzyme, it can stabilize its conformation, facilitating its proper folding and subsequent trafficking from the ER to its target organelle, such as the lysosome. This can partially restore enzyme activity.
Experimental Protocols
α-Mannosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against α-mannosidase using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside.
Materials:
-
α-Mannosidase (e.g., from Jack Beans)
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (substrate)
-
Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in assay buffer.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add a fixed amount of α-mannosidase solution to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of the p-nitrophenyl-α-D-mannopyranoside substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. For Kᵢ determination, repeat the assay with varying substrate concentrations.
Analysis of N-linked Glycans by HPLC
This protocol provides a general workflow for analyzing the changes in N-linked glycan profiles in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer
-
PNGase F (Peptide-N-Glycosidase F)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HPLC system with a fluorescence detector and a glycan analysis column
Procedure:
-
Culture cells in the presence and absence (control) of this compound for a specified period.
-
Harvest and lyse the cells to extract total cellular proteins.
-
Denature the proteins.
-
Release the N-linked glycans from the glycoproteins by incubating with PNGase F.
-
Label the released glycans with a fluorescent tag.
-
Purify the labeled glycans.
-
Analyze the glycan profiles by HPLC. The elution times of the peaks are compared to a library of known glycan standards to identify the structures.
-
Compare the glycan profiles of treated and untreated cells to identify the accumulation of high-mannose structures.
Conclusion
This compound exerts its biological effects primarily through the competitive inhibition of mannosidases, leading to a significant disruption of the N-linked glycosylation pathway. This, in turn, induces ER stress and activates the Unfolded Protein Response, a key cellular signaling network. Furthermore, its ability to act as a pharmacological chaperone for specific misfolded enzymes highlights its therapeutic potential. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for its continued investigation and development as a research tool and potential therapeutic agent.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Biological Activity of 1,5-Dideoxy-1,5-imino-D-mannitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, a potent glycosidase inhibitor, has garnered significant attention within the scientific community for its specific biological activities. As a structural analog of D-mannose, this iminosugar primarily functions by inhibiting enzymes that process mannose-containing glycans, particularly α- and β-mannosidases. This inhibitory action disrupts critical cellular processes, most notably the N-linked glycosylation pathway, which is essential for the proper folding, trafficking, and function of a vast number of proteins. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and a visualization of the key signaling pathway it modulates.
Mechanism of Action
The primary mechanism of action of this compound lies in its ability to act as a competitive inhibitor of glycosidases. Its piperidine (B6355638) ring, protonated at physiological pH, mimics the charge and shape of the natural mannosyl cation intermediate formed during the hydrolysis of glycosidic bonds. This structural mimicry allows the inhibitor to bind tightly to the active site of mannosidases.
The inhibitory effect is pH-dependent, with a marked enhancement of inhibition at higher pH. This is attributed to the ionization of a carboxyl group within the enzyme's active site, which then forms a strong ion pair with the protonated iminosugar inhibitor[1]. This interaction effectively blocks the access of the natural substrate to the active site, thereby halting the enzymatic reaction.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against a variety of glycosidases from different sources. The following tables summarize the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.
Table 1: Inhibition of α-Mannosidases by this compound
| Enzyme Source | Substrate | Kᵢ (µM) | Reference |
| Jack Bean | p-Nitrophenyl α-D-mannopyranoside | 70 | [1] |
| Almonds | p-Nitrophenyl α-D-mannopyranoside | 150 | [1] |
| Calf Liver | p-Nitrophenyl α-D-mannopyranoside | 400 | [1] |
Table 2: Inhibition of β-Mannosidase by this compound
| Enzyme Source | Substrate | Kᵢ (µM) | Reference |
| Aspergillus wentii | p-Nitrophenyl β-D-mannopyranoside | 200 | [1] |
Table 3: Inhibition of other Glycosidases by this compound
| Enzyme | Enzyme Source | Substrate | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| β-Glucosidase | Almonds | p-Nitrophenyl β-D-glucopyranoside | - | >1000 | [1] |
| β-Glucosidase | Agrobacterium sp. | Not specified | - | Varies by derivative | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Protocol 1: Determination of Kᵢ for Competitive Inhibition of α-Mannosidase
Objective: To determine the inhibition constant (Kᵢ) of this compound against α-mannosidase using a colorimetric assay.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
This compound
-
p-Nitrophenyl α-D-mannopyranoside (substrate)
-
Assay Buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the α-mannosidase in assay buffer to a working concentration.
-
Prepare a stock solution of this compound in assay buffer and create a series of dilutions.
-
Prepare a stock solution of the substrate in assay buffer and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions with varying concentrations of both the substrate and the inhibitor. Include control wells with no inhibitor.
-
To each well, add a fixed volume of the enzyme solution.
-
Add the corresponding volumes of the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate Reaction:
-
Add the substrate dilutions to the wells to start the reaction.
-
-
Incubation and Termination:
-
Incubate the plate at the same constant temperature for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which develops the yellow color of the p-nitrophenolate product and inactivates the enzyme.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the initial reaction velocities (V) for each substrate and inhibitor concentration.
-
Determine the Kᵢ value by performing a global fit of the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression software[4]. Alternatively, a Lineweaver-Burk or Dixon plot can be used for graphical estimation[5].
-
Protocol 2: Determination of IC₅₀
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
Same as for the Kᵢ determination.
Procedure:
-
Prepare Reagents:
-
Prepare the enzyme and substrate solutions at a fixed concentration (typically around the Kₘ value of the substrate).
-
Prepare a serial dilution of this compound.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme and substrate to each well.
-
Add the serial dilutions of the inhibitor to the wells. Include a control well with no inhibitor (100% activity) and a blank well with no enzyme (0% activity).
-
-
Incubation, Termination, and Data Acquisition:
-
Follow the same steps for incubation, termination, and absorbance reading as in the Kᵢ determination protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the N-linked glycosylation pathway . This complex process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is responsible for the attachment and modification of oligosaccharide chains (glycans) to asparagine residues of newly synthesized proteins[6][7][8].
This compound specifically inhibits the mannosidases involved in the trimming of the initial high-mannose glycan precursor. This leads to an accumulation of high-mannose N-glycans and a reduction in the formation of complex and hybrid N-glycans[9]. The alteration of the final glycan structure on glycoproteins can have profound effects on their folding, stability, trafficking, and biological function.
Below are Graphviz diagrams illustrating the N-linked glycosylation pathway and a typical experimental workflow for enzyme inhibition studies.
Conclusion
This compound serves as a valuable tool for researchers studying the roles of mannosidases and the process of N-linked glycosylation. Its well-characterized inhibitory activity and specific mechanism of action make it a powerful probe for dissecting the intricate functions of glycoproteins in various biological systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and execution of further research in this area. The ability to manipulate the glycosylation state of proteins with inhibitors like this compound will continue to be instrumental in advancing our understanding of cellular biology and in the development of novel therapeutic strategies.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system | UBC Chemistry [chem.ubc.ca]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 7. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 8. physiol.uzh.ch [physiol.uzh.ch]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,5-Dideoxy-1,5-imino-D-mannitol as a Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dideoxy-1,5-imino-D-mannitol, a mannose analogue of the iminosugar 1-deoxynojirimycin, is a competitive inhibitor of several glycosidase enzymes. Primarily targeting α- and β-mannosidases, this compound serves as a valuable tool in glycobiology research and holds potential for therapeutic applications. Its ability to interfere with the processing of N-linked glycans by inhibiting key mannosidases in the endoplasmic reticulum and Golgi apparatus makes it a subject of interest for studying glycoprotein (B1211001) folding, quality control, and trafficking. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, synthesis, and relevant experimental protocols.
Introduction
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound, also known as 1-deoxymannojirimycin (B1202084) (dMM), is a polyhydroxylated piperidine (B6355638) that acts as a transition state analogue for mannoside hydrolysis. Its primary targets are α- and β-mannosidases, which play crucial roles in the catabolism of glycoproteins and the maturation of N-linked glycans. By inhibiting these enzymes, this compound can alter the structure of glycoproteins, thereby affecting a wide range of cellular processes.
Mechanism of Action
As a competitive inhibitor, this compound binds to the active site of mannosidases, mimicking the shape and charge of the natural mannose substrate. The protonated nitrogen atom in the iminosugar ring is thought to interact with the catalytic carboxylate residues in the enzyme's active site, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The inhibitory effect is pH-dependent, with increased inhibition observed at higher pH values, suggesting that the unprotonated form of the inhibitor is more effective in binding to the enzyme.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been evaluated against various glycosidases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its efficacy.
| Enzyme | Source | Ki (µM) | IC50 (µM) | Reference |
| α-D-Mannosidase | Jack Bean | 70 - 400 | Not Reported | [1] |
| α-D-Mannosidase | Almonds | 70 - 400 | Not Reported | [1] |
| α-D-Mannosidase | Calf Liver | 70 - 400 | Not Reported | [1] |
| β-D-Mannosidase | Aspergillus wentii | 70 - 400 | Not Reported | [1] |
| β-D-Glucosidase | Almonds | 20-150 times larger than 5-amino-5-deoxy-D-glucopyranose | Not Reported | [1] |
| β-D-Glucosidase | Aspergillus wentii | 20-150 times larger than 5-amino-5-deoxy-D-glucopyranose | Not Reported | [1] |
Cellular Effects: Inhibition of N-linked Glycosylation and Potential Induction of the Unfolded Protein Response
In eukaryotic cells, the proper folding and maturation of many secreted and membrane-bound proteins depend on the covalent attachment of oligosaccharides, a process known as N-linked glycosylation. This process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. After the initial transfer of a large oligosaccharide precursor to the nascent polypeptide chain, it undergoes extensive trimming by various glycosidases, including α-mannosidases.
This compound has been shown to inhibit mannosidase I, an enzyme responsible for the removal of mannose residues from high-mannose oligosaccharides. This inhibition blocks the conversion of high-mannose to complex oligosaccharides, leading to an accumulation of glycoproteins with immature glycan structures.[2]
The accumulation of misfolded or improperly modified proteins in the ER can lead to a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by upregulating the expression of chaperone proteins to assist in protein folding, enhancing the degradation of misfolded proteins, and transiently attenuating protein translation. While direct evidence for this compound inducing the UPR is still emerging, the inhibition of α-mannosidases by other iminosugars has been shown to attenuate ER stress-induced cell death, suggesting a complex interplay between glycosylation, protein folding, and the UPR.
Experimental Protocols
Synthesis of this compound
General Workflow:
-
Oxidation: Selective oxidation of the primary hydroxyl group of the protected mannofuranoside to an aldehyde.
-
Reductive Amination: Formation of an imine with a suitable amine source, followed by reduction to the corresponding amine. This step introduces the nitrogen atom into the ring precursor.
-
Cyclization: Intramolecular cyclization to form the piperidine ring.
-
Deprotection: Removal of the protecting groups (e.g., isopropylidene and benzyl (B1604629) groups) under acidic conditions and/or hydrogenolysis to yield the final product.
-
Purification: Purification of the final compound, often by ion-exchange chromatography, to obtain pure this compound.
Purification by Ion-Exchange Chromatography
Due to the basic nature of the iminosugar, cation-exchange chromatography is a suitable method for purification.
-
Resin Preparation: A strong cation-exchange resin (e.g., Dowex 50W-X8) is packed into a column and washed extensively with deionized water. The resin is then converted to the desired form (e.g., H+ or NH4+) by washing with an appropriate acid or ammonium (B1175870) hydroxide (B78521) solution, followed by washing with deionized water until the eluent is neutral.
-
Sample Loading: The crude reaction mixture containing the iminosugar is dissolved in a minimal amount of deionized water and applied to the top of the column.
-
Washing: The column is washed with deionized water to remove uncharged impurities.
-
Elution: The iminosugar is eluted from the column using a gradient of a weak base, such as ammonium hydroxide (e.g., 0.1 to 2 M).
-
Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product using a suitable method, such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining or mass spectrometry.
-
Product Isolation: Fractions containing the pure product are pooled and the volatile ammonium hydroxide is removed by rotary evaporation or lyophilization to yield the purified iminosugar.
Enzymatic Assay for α-Mannosidase Inhibition
This protocol describes a colorimetric assay using the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM).
Materials:
-
α-Mannosidase (e.g., from jack beans)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
This compound
-
Assay buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the α-mannosidase in the assay buffer to the desired working concentration.
-
Prepare a stock solution of pNPM in the assay buffer.
-
Prepare a stock solution of this compound in the assay buffer and create a series of dilutions to test a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add a fixed volume of enzyme solution and a volume of the inhibitor solution (or buffer for the control).
-
Blank wells: Add the same volume of assay buffer instead of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a fixed volume of the pNPM substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Add a volume of the stop solution to all wells to terminate the reaction. The stop solution will also cause a color change in the liberated p-nitrophenol.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the corresponding test wells.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk or Dixon plots).
-
Enzymatic Assay for β-Mannosidase Inhibition
The protocol for β-mannosidase inhibition is similar to that for α-mannosidase, with the following key differences:
-
Enzyme: Use β-mannosidase.
-
Substrate: Use a β-linked mannoside substrate, such as p-nitrophenyl-β-D-mannopyranoside.
-
Assay Buffer: Use a buffer with a pH optimal for the specific β-mannosidase being used.
Conclusion
This compound is a valuable chemical tool for studying the role of mannosidases in various biological processes. Its ability to inhibit key enzymes in the N-linked glycosylation pathway provides a means to investigate the consequences of altered glycoprotein processing on protein folding, quality control, and cellular signaling. For drug development professionals, this compound and its derivatives represent a potential starting point for the design of more potent and selective glycosidase inhibitors with therapeutic applications in areas such as viral infections, cancer, and metabolic disorders. This technical guide provides a foundational understanding of this important iminosugar and practical guidance for its study and application in a research setting.
References
The Iminosugar 1,5-Dideoxy-1,5-imino-D-mannitol: A Technical Guide to its Discovery, Synthesis, and Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the iminosugar 1,5-Dideoxy-1,5-imino-D-mannitol, a potent inhibitor of glycosidase enzymes. The document details its historical discovery, isolation from natural sources, and various synthetic methodologies. A compilation of its inhibitory activity against a range of glycosidases is presented in a structured tabular format for comparative analysis. Furthermore, this guide provides detailed experimental protocols for its synthesis and for conducting enzyme inhibition assays to determine key kinetic parameters. The mechanism of action is contextualized within the N-linked glycoprotein (B1211001) processing pathway, which is visually represented alongside a typical experimental workflow using Graphviz diagrams. This document serves as a critical resource for researchers in glycobiology, medicinal chemistry, and drug development exploring the therapeutic potential of glycosidase inhibitors.
Discovery and History
This compound, also known as 1-deoxymannojirimycin (B1202084) (DMJ), belongs to the class of iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as potent inhibitors of glycosidases by mimicking the transition state of the natural substrate.
The initial discovery of this class of compounds was a significant milestone in glycobiology. This compound was first isolated from natural sources, specifically from the plants of the Lonchocarpus genus. Later, it was also identified as a metabolite produced by Streptomyces species[1].
The first chemical synthesis of this compound was a key step in making this compound more accessible for research. Early synthetic routes often started from readily available monosaccharides like D-mannose or D-glucose[2]. For instance, a notable synthesis involved a six-step process starting from benzyl (B1604629) 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranoside[3]. Over the years, more efficient and scalable synthetic methods have been developed, often utilizing starting materials like D-fructose[4].
Mechanism of Action: Inhibition of Glycosidases
The primary biological activity of this compound stems from its ability to inhibit various glycosidases, with a particular affinity for α- and β-mannosidases. By mimicking the mannosyl cation transition state, it binds to the active site of these enzymes, preventing the hydrolysis of mannosidic linkages in glycoproteins and other glycoconjugates.
This inhibitory action has significant consequences for cellular processes, most notably the N-linked glycoprotein processing pathway. This pathway is crucial for the proper folding, quality control, and function of a vast number of proteins in eukaryotic cells. Inhibition of mannosidases, particularly α-mannosidase I, by this compound leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains. This disruption can affect protein trafficking, cell-cell recognition, and viral replication, highlighting the therapeutic potential of this iminosugar.
Quantitative Data: Glycosidase Inhibition Profile
The inhibitory potency of this compound has been evaluated against a variety of glycosidases from different sources. The inhibition constant (Ki) is a key parameter that reflects the affinity of the inhibitor for the enzyme. The following table summarizes the reported Ki values.
| Enzyme | Source | Substrate | Ki (µM) | Reference |
| α-D-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | [3] |
| α-D-Mannosidase | Almonds | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | [3] |
| α-D-Mannosidase | Calf Liver | p-Nitrophenyl-α-D-mannopyranoside | 70 - 400 | [3] |
| β-D-Mannosidase | Aspergillus wentii | p-Nitrophenyl-β-D-mannopyranoside | 70 - 400 | [3] |
| β-D-Glucosidase | Almonds | p-Nitrophenyl-β-D-glucopyranoside | - | [3] |
| β-D-Glucosidase | Aspergillus wentii | p-Nitrophenyl-β-D-glucopyranoside | - | [3] |
Note: Ki values can vary depending on the specific assay conditions, including pH, temperature, and substrate concentration.
Experimental Protocols
Synthesis of this compound from D-Fructose
This protocol describes a multi-step synthesis of this compound, adapted from modern, scalable methods[4].
Step 1: Conversion of D-Fructose to 5-azido-5-deoxy-α,β-D-fructopyranose
This initial phase involves several protection and functional group manipulation steps to introduce an azide (B81097) group at the C-5 position of the fructose (B13574) backbone. This typically involves tosylation or mesylation of the primary hydroxyl group followed by nucleophilic substitution with sodium azide.
Step 2: Reduction of the Azide and Reductive Amination
-
Materials:
-
5-azido-5-deoxy-α,β-D-fructopyranose
-
Methanol (MeOH)
-
Water (H₂O)
-
10% Palladium on carbon (Pd/C)
-
Parr apparatus or similar hydrogenation equipment
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-azido-5-deoxy-α,β-D-fructopyranose (1.0 eq) in a 1:1 mixture of MeOH/H₂O.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Transfer the mixture to a Parr apparatus.
-
Pressurize the vessel with hydrogen gas (H₂) to 4 bar.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After 24 hours, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the catalyst pad thoroughly with MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by crystallization.
-
α-Mannosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against α-mannosidase using a 96-well plate format. The assay is based on the cleavage of the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNPM) by the enzyme to produce p-nitrophenol, which has a yellow color that can be quantified spectrophotometrically.
1. Materials:
- α-Mannosidase (e.g., from Jack Bean)
- p-Nitrophenyl-α-D-mannopyranoside (pNPM)
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
- This compound (inhibitor)
- Stop Solution (e.g., 1 M Sodium Carbonate)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C
2. Reagent Preparation:
- Enzyme Solution: Prepare a stock solution of α-mannosidase in Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
- Substrate Solution: Prepare a stock solution of pNPM in Assay Buffer. The final concentration in the assay should be close to the Km value of the enzyme for this substrate.
- Inhibitor Solutions: Prepare a series of dilutions of this compound in Assay Buffer.
3. Assay Procedure:
- Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
- Blank: 50 µL of Assay Buffer.
- Control (No Inhibitor): 40 µL of Assay Buffer + 10 µL of Enzyme Solution.
- Inhibitor Wells: 40 µL of each inhibitor dilution + 10 µL of Enzyme Solution.
- Pre-incubation: Incubate the plate at 37°C for 10 minutes.
- Reaction Initiation: Add 10 µL of the pNPM Substrate Solution to all wells.
- Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
- Reaction Termination: Add 100 µL of Stop Solution to all wells.
- Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
4. Data Analysis:
- Subtract the average absorbance of the Blank wells from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the Control wells using the formula: % Inhibition = (1 - (Absorbance_inhibitor / Absorbance_control)) * 100
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
- The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the enzyme for the substrate.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent_prep [label="Prepare Reagents:\n- Enzyme Solution\n- Substrate Solution (pNPM)\n- Inhibitor Dilutions"];
plate_setup [label="Set up 96-well plate:\n- Blanks\n- Controls (No Inhibitor)\n- Inhibitor Wells"];
pre_incubation [label="Pre-incubate at 37°C for 10 min"];
reaction_init [label="Initiate reaction by adding Substrate"];
incubation [label="Incubate at 37°C for 15-30 min"];
reaction_stop [label="Stop reaction with Stop Solution"];
measure [label="Measure Absorbance at 405 nm"];
data_analysis [label="Data Analysis:\n- Calculate % Inhibition\n- Determine IC₅₀\n- Calculate Ki"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagent_prep;
reagent_prep -> plate_setup;
plate_setup -> pre_incubation;
pre_incubation -> reaction_init;
reaction_init -> incubation;
incubation -> reaction_stop;
reaction_stop -> measure;
measure -> data_analysis;
data_analysis -> end;
}
Conclusion
This compound is a well-characterized iminosugar with significant inhibitory activity against key glycosidases involved in cellular glycoprotein processing. Its discovery and the development of efficient synthetic routes have made it an invaluable tool for researchers studying the roles of glycans in health and disease. The detailed protocols provided in this guide offer a practical resource for the synthesis and enzymatic evaluation of this and similar compounds, facilitating further exploration of their therapeutic potential in areas such as antiviral therapy, cancer, and metabolic disorders. The continued investigation of this compound and its derivatives promises to yield new insights into the complex world of glycobiology and may lead to the development of novel therapeutic agents.
References
An In-Depth Technical Guide to 1,5-Dideoxy-1,5-imino-D-mannitol: Properties, Protocols, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biochemical properties of 1,5-Dideoxy-1,5-imino-D-mannitol, a potent mannosidase inhibitor. This iminosugar has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its ability to modulate the N-linked glycosylation pathway. This document details its physicochemical characteristics, provides established experimental protocols for its analysis, and elucidates its mechanism of action through pathway visualization.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 164.17 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid (typical for iminosugars after synthesis and purification) | Inferred from synthesis literature |
| Melting Point | Not explicitly reported. For D-mannitol: 166-168 °C. | --INVALID-LINK--[] |
| Boiling Point | Not explicitly reported. For D-mannitol: 290-295 °C at 3.5 Torr. | --INVALID-LINK--[] |
| Solubility | Soluble in water. Slightly soluble in methanol (B129727) and DMSO (inferred from D-mannitol data). | --INVALID-LINK--[] |
| XLogP3 | -2.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 2 | --INVALID-LINK--[1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound. These protocols are based on established pharmacopeial and laboratory methods.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol is adapted from standard pharmacopeial methods.[3][4]
Objective: To determine the melting range of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the capillary tube on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
Determination:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily. When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between these two temperatures. For a pure compound, this range should be narrow (0.5-2°C).
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[5][6]
Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a physiologically relevant temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath with agitation
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-MS)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Prepare a series of vials containing a known volume of PBS (e.g., 10 mL).
-
Addition of Compound: Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials in a shaking incubator set at 37°C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in a preliminary experiment.
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution as necessary with the appropriate buffer.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method.
-
Prepare a standard curve using known concentrations of the compound to accurately determine the concentration in the experimental samples.
-
-
Calculation: The equilibrium solubility is the average concentration determined from the replicate vials.
Biochemical Mechanism and Signaling Pathway
This compound exerts its biological effects by acting as a competitive inhibitor of α-mannosidases, particularly Golgi mannosidase I. This enzyme plays a crucial role in the N-linked glycosylation pathway, which is essential for the proper folding, stability, and function of many proteins.
Inhibition of N-Linked Glycosylation
N-linked glycosylation is a post-translational modification that occurs in the endoplasmic reticulum (ER) and Golgi apparatus. It involves the attachment of a complex oligosaccharide chain to asparagine residues of newly synthesized proteins. The process begins with the transfer of a large precursor oligosaccharide, which is then trimmed and modified by a series of glycosidases and glycosyltransferases.
This compound, by inhibiting Golgi mannosidase I, disrupts this trimming process. This leads to the accumulation of high-mannose N-glycans and prevents the formation of complex and hybrid N-glycans.[7][8] The alteration of the glycan structures on glycoproteins can have profound effects on cellular processes, including cell signaling, adhesion, and protein trafficking.[9]
Experimental Workflow for Assessing Mannosidase Inhibition
A common method to determine the inhibitory activity of a compound against a specific glycosidase is a colorimetric assay using a chromogenic substrate.
Conclusion
This compound is a valuable tool for researchers studying the roles of N-linked glycosylation in various biological processes. Its well-defined mechanism of action as a mannosidase inhibitor allows for the targeted modulation of glycoprotein synthesis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals working with this and related iminosugars. Further research into the specific physical properties and the downstream effects of glycosylation inhibition by this compound will continue to expand its potential applications in biomedicine.
References
- 1. This compound | C6H13NO4 | CID 129650815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
An In-depth Technical Guide to 1,5-Dideoxy-1,5-imino-D-mannitol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Dideoxy-1,5-imino-D-mannitol, also known as Deoxymannojirimycin (DMJ), is a potent inhibitor of α-mannosidases, key enzymes in the N-linked glycosylation pathway. As a mannose analogue, it interferes with the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins in the endoplasmic reticulum (ER) and Golgi apparatus. This interference has significant implications for cellular processes and has positioned DMJ and its analogues as valuable tools for studying glycoprotein (B1211001) processing and as potential therapeutic agents for a range of diseases, including viral infections and lysosomal storage disorders. This guide provides a comprehensive overview of the biochemical properties of this compound and its analogues, including their mechanism of action, enzyme inhibition kinetics, and cellular effects, supplemented with detailed experimental protocols and pathway diagrams.
Introduction
Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. This compound (Deoxymannojirimycin, DMJ) is a prominent member of this class, recognized for its inhibitory activity against α-mannosidases. Its structural analogues, such as 1-deoxynojirimycin (B1663644) (DNJ), have also garnered significant attention for their therapeutic potential, particularly as α-glucosidase inhibitors.[1]
The ability of these compounds to modulate glycoprotein processing underlies their broad spectrum of biological activities. By inhibiting key enzymes in the N-linked glycosylation pathway, they can alter the structure and function of glycoproteins, impacting processes like protein folding, quality control, and cell-cell recognition. This has led to their investigation as antiviral agents, anti-cancer drugs, and, more recently, as pharmacological chaperones for the treatment of lysosomal storage diseases.[2][3] Pharmacological chaperone therapy is an emerging strategy where small molecules bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thereby restoring partial enzyme activity.[2][4]
This technical guide aims to provide a detailed resource for researchers and drug development professionals working with this compound and its analogues. It consolidates key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Physicochemical and Biochemical Properties
A summary of the key quantitative data for this compound and its analogue, 1-deoxynojirimycin, is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1-Deoxymannojirimycin Hydrochloride
| Property | Value |
| Chemical Name | (2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride |
| Molecular Formula | C₆H₁₃NO₄ · HCl |
| Molecular Weight | 199.63 g/mol |
| CAS Number | 73465-43-7 |
| Appearance | White to off-white crystalline solid/powder |
| Purity | ≥98% |
| Solubility | Water: 10 mg/mL, DMSO: 10 mg/mL, PBS (pH 7.2): 1 mg/mL |
| Storage | Store at -20°C |
Source:[2]
Table 2: Enzyme Inhibition Data for this compound and 1-Deoxynojirimycin
| Inhibitor | Enzyme | Source Organism | Substrate | IC₅₀ (µM) | Kᵢ (µM) |
| This compound | α-D-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | - | 70 - 400 |
| α-D-Mannosidase | Almonds | p-Nitrophenyl-α-D-mannopyranoside | - | 70 - 400 | |
| α-D-Mannosidase | Calf Liver | p-Nitrophenyl-α-D-mannopyranoside | - | 70 - 400 | |
| β-D-Mannosidase | Aspergillus wentii | p-Nitrophenyl-β-D-mannopyranoside | - | 70 - 400 | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside | ~1.8 - 35 | ~40 |
| β-Glucosidase | Almond | p-Nitrophenyl-β-D-glucopyranoside | 71 | - | |
| α-Galactosidase | Coffee Bean | p-Nitrophenyl-α-D-galactopyranoside | 89.13 | - | |
| β-Galactosidase | Aspergillus oryzae | p-Nitrophenyl-β-D-galactopyranoside | 27 | - | |
| α-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 30 | - | |
| β-Mannosidase | - | - | >100* | - |
Data for β-mannosidase with DNJ is based on studies of a DNJ analogue which showed no inhibition at 100 µM, suggesting weak to no inhibition by 1-Deoxynojirimycin itself.[1] It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. Sources:[1][5]
Mechanism of Action: Inhibition of N-linked Glycosylation
This compound and its analogues exert their primary biological effects by inhibiting key enzymes in the N-linked glycosylation pathway.[2][3] This pathway is essential for the proper folding, stability, and function of a vast number of proteins that traverse the secretory pathway.
Inhibition of α-mannosidase I by deoxymannojirimycin (DMJ) interferes with the trimming of high-mannose oligosaccharides on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus.[2] This leads to the accumulation of glycoproteins with immature glycan structures. Similarly, 1-deoxynojirimycin (DNJ) inhibits ER α-glucosidases I and II, preventing the removal of glucose residues from the N-linked glycan precursor.[6][7]
The accumulation of misfolded or improperly processed glycoproteins can trigger the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[2] Prolonged ER stress, however, can lead to apoptosis.[2] The alteration of glycoprotein structure can also impact viral replication, as many viral envelope proteins are heavily glycosylated and rely on the host cell's glycosylation machinery for proper folding and function.[8]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from benzyl (B1604629) 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside and involves a six-step process.[5]
Step 1: Benzylation
-
Starting Material: Benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside
-
Reagents: Sodium hydride, Benzyl bromide, Dimethylformamide (DMF)
-
Procedure: The starting material is dissolved in DMF and treated with sodium hydride at 0°C. Benzyl bromide is then added, and the reaction is stirred at room temperature until completion.
-
Work-up: The reaction is quenched with methanol (B129727) and water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
Step 2: Acidic Hydrolysis
-
Reagents: Acetic acid, Water
-
Procedure: The benzylated product is dissolved in a mixture of acetic acid and water and heated to remove the isopropylidene groups.
-
Work-up: The solvent is removed under reduced pressure.
Step 3: Tosylation
-
Reagents: p-Toluenesulfonyl chloride, Pyridine (B92270)
-
Procedure: The diol is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred overnight.
-
Work-up: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated.
Step 4: Azide (B81097) Displacement
-
Reagents: Sodium azide, DMF
-
Procedure: The tosylated compound is dissolved in DMF and heated with sodium azide to displace the tosyl groups with azide groups.
-
Work-up: The reaction mixture is cooled, and the product is extracted.
Step 5: Reduction of Azides
-
Reagents: Lithium aluminum hydride, Tetrahydrofuran (THF)
-
Procedure: The azide compound is dissolved in THF and treated with lithium aluminum hydride at 0°C. The reaction is then refluxed.
-
Work-up: The reaction is carefully quenched with water and sodium hydroxide. The mixture is filtered, and the filtrate is concentrated.
Step 6: Hydrogenolysis
-
Reagents: Palladium on carbon (Pd/C), Hydrogen gas, Methanol
-
Procedure: The resulting amine is dissolved in methanol, and Pd/C is added. The mixture is hydrogenated to remove the benzyl protecting groups.
-
Work-up: The catalyst is filtered off, and the solvent is removed to yield the final product.
Glycosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a glycosidase using a chromogenic substrate.[1][9][10]
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve the enzyme in the assay buffer to the desired concentration.
-
Dissolve the substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Control wells: Assay buffer and substrate.
-
Blank wells: Assay buffer only.
-
Test wells: Inhibitor dilution and substrate.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding the stop solution to all wells. The stop solution will also develop the color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Applications in Drug Development
Antiviral Agents
The N-linked glycosylation pathway is crucial for the proper folding and function of many viral envelope glycoproteins.[8] Inhibition of this pathway by compounds like deoxymannojirimycin and deoxynojirimycin can lead to the production of non-infectious viral particles.[3] This has made them attractive candidates for the development of broad-spectrum antiviral drugs.
Pharmacological Chaperones for Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases caused by defects in lysosomal function, often due to mutations in genes encoding lysosomal enzymes.[4] For some mutations, the resulting enzyme is catalytically active but is misfolded and retained in the ER for degradation. Pharmacological chaperones are small molecules that can bind to these mutant enzymes, stabilize their conformation, and facilitate their trafficking to the lysosome.[2][4] Iminosugars, due to their structural similarity to the natural substrates of glycosidases, are well-suited to act as pharmacological chaperones for LSDs involving deficient glycosidases, such as Pompe disease (acid α-glucosidase deficiency).[11]
Structure-Activity Relationships
The inhibitory potency and selectivity of deoxymannojirimycin and its analogues are highly dependent on their stereochemistry and the nature of substituents on the iminosugar ring.
-
N-Alkylation: N-alkylation of 1-deoxynojirimycin has been shown to increase its potency in inhibiting endoplasmic reticulum glucosidases.[12] However, branching of the alkyl group can decrease the inhibitory potency.[12]
-
Stereochemistry: The relative orientation of the hydroxyl groups on the piperidine (B6355638) or pyrrolidine (B122466) ring is critical for specific enzyme recognition and inhibition.
-
Analogues: The development of various analogues, including those with modifications at different positions of the iminosugar ring, continues to be an active area of research to improve potency and selectivity for specific glycosidases.
Conclusion
This compound and its analogues represent a versatile class of compounds with significant potential in both basic research and drug development. Their ability to modulate the N-linked glycosylation pathway provides a powerful tool for investigating the roles of glycoproteins in various biological processes. Furthermore, their therapeutic potential as antiviral agents and pharmacological chaperones for lysosomal storage disorders continues to drive further research and development. This technical guide provides a foundational resource for scientists and researchers to understand and utilize these promising molecules in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the glucosidase inhibitors nojirimycin and deoxynojirimycin on the biosynthesis of membrane and secretory glycoproteins. | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 11. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical modification of the glucosidase inhibitor 1-deoxynojirimycin. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,5-Dideoxy-1,5-imino-D-mannitol from D-mannose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 1,5-Dideoxy-1,5-imino-D-mannitol, a potent inhibitor of α-mannosidase, starting from D-mannose. The synthesis involves a multi-step sequence including protection of the starting material, introduction of a nitrogen-containing functional group, and subsequent intramolecular reductive amination to form the desired piperidine (B6355638) ring structure. This iminosugar is of significant interest in drug development due to its role in the inhibition of glycoprocessing enzymes, which are implicated in various diseases, including viral infections and cancer. Detailed experimental procedures, quantitative data, and visualizations of the synthetic workflow and the relevant biological pathway are provided to guide researchers in the successful synthesis and application of this compound.
Introduction
This compound, also known as 1-deoxymannojirimycin (B1202084) (DMJ), is a powerful competitive inhibitor of class I α-1,2-mannosidases.[1] These enzymes play a crucial role in the N-glycan processing pathway in the endoplasmic reticulum (ER) and Golgi apparatus by trimming mannose residues from high-mannose N-glycans on newly synthesized glycoproteins.[1] Inhibition of α-mannosidase I disrupts this pathway, leading to an accumulation of glycoproteins with high-mannose oligosaccharides. This interference with glycan maturation is a key mechanism for the compound's antiviral and potential anticancer activities. The structural similarity of this compound to the mannose substrate allows it to bind to the active site of α-mannosidase, effectively blocking its enzymatic activity.[1]
The synthesis of this iminosugar from a readily available carbohydrate precursor like D-mannose provides a cost-effective and stereochemically controlled route to this important molecule. The following protocols detail a feasible synthetic pathway.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Bromination | Phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-mannopyranoside | Phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside | PPh₃, CBr₄ | 75 | [2][3] |
| 2 | Azidation | Phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside | Phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside | NaN₃ | 64 | [2][3] |
| 3 | Deprotection & Cyclization | Phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside | This compound | H₂, Pd/C, Pd(OH)₂/C, HCl | 90 | [2][3] |
Experimental Protocols
Overall Synthetic Workflow
The synthesis of this compound from a protected D-mannose derivative proceeds through a three-step sequence: bromination at the C6 position, followed by azidation, and finally, a one-pot deprotection and intramolecular reductive amination.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside (Intermediate 1)
This protocol is adapted from a procedure involving an Appel-type halogenation.[2][3]
Materials:
-
Phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-mannopyranoside
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve phenyl 2,3,4-tri-O-acetyl-1-thio-β-D-mannopyranoside in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine and carbon tetrabromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside.
Protocol 2: Synthesis of Phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside (Intermediate 2)
This protocol describes the nucleophilic substitution of the bromide with an azide (B81097).[2][3]
Materials:
-
Phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve phenyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-1-thio-β-D-mannopyranoside in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 75 °C and stir for the required time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside.
Protocol 3: Synthesis of this compound (Final Product)
This protocol involves a one-pot global deprotection and intramolecular reductive amination via catalytic hydrogenation.[2][3]
Materials:
-
Phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside
-
Palladium on carbon (Pd/C, 10%)
-
Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, 20%)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Hydrogen gas (H₂) supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Anion exchange resin for purification
-
Celite or a similar filter aid
Procedure:
-
Dissolve phenyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-1-thio-β-D-mannopyranoside in a mixture of EtOH and THF.
-
Carefully add a catalytic amount of Pd/C and Pd(OH)₂/C to the solution.
-
Add a small amount of concentrated HCl.
-
Transfer the reaction mixture to a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas and stir the reaction for 24 hours at room temperature.
-
After the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalysts. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using anion exchange chromatography to obtain this compound.
Mechanism of Action: Inhibition of N-Glycan Processing
This compound exerts its biological effects by inhibiting α-mannosidase I, a key enzyme in the N-glycan processing pathway. This pathway is essential for the maturation of glycoproteins.
Caption: Inhibition of the N-glycan processing pathway.
The process begins in the endoplasmic reticulum with the trimming of glucose and mannose residues from a large precursor oligosaccharide (Glc₃Man₉GlcNAc₂). α-Mannosidase I is responsible for the removal of specific mannose residues. By mimicking the mannose substrate, this compound binds to the active site of α-mannosidase I, preventing the trimming of high-mannose N-glycans. This leads to the accumulation of immature glycoproteins, which can affect their folding, trafficking, and function, ultimately leading to the observed biological effects.
References
Application Notes and Protocols for 1,5-Dideoxy-1,5-imino-D-mannitol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol (dMM), a mannose analogue of the glucosidase inhibitor 1-deoxynojirimycin (B1663644) (dNM), is a potent inhibitor of mannosidase activity.[1] In cell culture applications, dMM serves as a valuable tool for investigating the role of N-linked glycosylation in various cellular processes. By inhibiting key mannosidases in the endoplasmic reticulum and Golgi apparatus, dMM allows for the controlled manipulation of glycoprotein (B1211001) processing, leading to the accumulation of high-mannose N-glycans and preventing the formation of complex and hybrid structures.[1] This targeted inhibition enables researchers to study the impact of altered glycosylation on protein folding, trafficking, function, and cell signaling.
Mechanism of Action
This compound primarily targets α-mannosidases, key enzymes in the N-linked glycosylation pathway. Specifically, it has been shown to inhibit mannosidase IA/B activities, which are crucial for the trimming of mannose residues from the initial Glc3Man9GlcNAc2 oligosaccharide precursor attached to newly synthesized glycoproteins in the endoplasmic reticulum.[1] This inhibition blocks the conversion of high-mannose oligosaccharides to complex oligosaccharides, effectively halting the maturation of N-glycans.[1] This makes dMM a powerful tool for studying the biological significance of complex N-glycans.
Quantitative Data
The inhibitory activity of this compound has been quantified against several mannosidases and other glycosidases. The inhibition constant (Ki) values provide a measure of the inhibitor's potency.
| Enzyme Source | Enzyme Type | Ki (µM) |
| Jack Bean | α-D-Mannosidase | 70 - 400 |
| Almonds | α-D-Mannosidase | 70 - 400 |
| Calf Liver | α-D-Mannosidase | 70 - 400 |
| Aspergillus wentii | β-D-Mannosidase | 70 - 400 |
| Almonds | β-D-Glucosidase | Weak Inhibition |
| Aspergillus wentii | β-D-Glucosidase | Weak Inhibition |
Note: The Ki values for α-D-mannosidases and β-D-mannosidase are in the range of 70 to 400 µM.[2] The compound also exhibits weak inhibitory activity against β-D-glucosidases.[2]
Experimental Protocols
The following are generalized protocols for the application of this compound in cell culture. Optimal conditions, including concentration and incubation time, may vary depending on the cell type and experimental goals and should be determined empirically.
Protocol 1: Inhibition of N-linked Glycosylation Processing
This protocol describes a general method for treating cultured cells with dMM to inhibit the maturation of N-linked glycans.
Materials:
-
This compound (dMM)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Cell line of interest
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates or flasks and allow them to adhere and grow overnight.
-
Preparation of dMM Stock Solution: Prepare a stock solution of dMM in a sterile solvent such as water or PBS. A typical stock concentration is 10-100 mM. Filter-sterilize the stock solution.
-
Treatment of Cells: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired final concentration of dMM. A starting concentration in the range of 100-500 µM is recommended based on the known Ki values. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a period sufficient to observe effects on glycoprotein processing. This can range from 24 to 72 hours, depending on the protein of interest and its turnover rate.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer supplemented with a protease inhibitor cocktail.
-
Analysis: The resulting cell lysates can be analyzed by various methods to assess the inhibition of glycosylation, such as:
-
SDS-PAGE and Western Blotting: Look for a shift in the molecular weight of the glycoprotein of interest. Inhibition of processing often results in a smaller, faster-migrating species due to the lack of complex glycan structures.
-
Lectin Blotting: Use lectins that specifically recognize high-mannose structures (e.g., Concanavalin A) to probe blots of cell lysates. An increased signal in dMM-treated cells indicates an accumulation of high-mannose glycoproteins.
-
Mass Spectrometry: For a detailed analysis of glycan structures, glycoproteins can be enriched and subjected to mass spectrometric analysis.
-
Protocol 2: Cellular Uptake and Analysis (Adapted from a similar compound)
This protocol provides a framework for studying the uptake and intracellular accumulation of dMM, which can be adapted based on the specific analytical methods available.
Materials:
-
This compound (dMM)
-
Krebs-Ringer-HEPES (KRH) buffer or other suitable uptake buffer
-
Cell line of interest seeded in multi-well plates
-
Ice-cold PBS
-
Cell lysis buffer
-
Validated analytical method for dMM quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation: On the day of the experiment, aspirate the culture medium from the cells and wash them twice with pre-warmed KRH buffer.
-
Initiation of Uptake: Add KRH buffer containing the desired concentration of dMM to each well. For time-course experiments, incubate for various durations (e.g., 5, 15, 30, 60 minutes). For concentration-dependent studies, use a range of concentrations for a fixed time.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the dMM solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to ensure complete lysis.
-
Sample Collection and Processing: Collect the cell lysates and centrifuge at high speed to pellet cell debris.
-
Quantification: Analyze the supernatant to determine the intracellular concentration of dMM using a validated analytical method.
Visualizations
N-linked Glycosylation Pathway Inhibition by dMM
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Alpha-Mannosidase Inhibition Assay using 1,5-Dideoxy-1,5-imino-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-mannosidases are a class of enzymes crucial in the catabolism of N-linked oligosaccharides within the lysosome and the processing of glycoproteins in the endoplasmic reticulum and Golgi apparatus. The dysfunction of these enzymes is associated with the lysosomal storage disorder alpha-mannosidosis. Consequently, the identification and characterization of alpha-mannosidase inhibitors are of significant interest for both basic research and therapeutic development. 1,5-Dideoxy-1,5-imino-D-mannitol (DMJ), also known as deoxymannojirimycin, is a potent competitive inhibitor of alpha-mannosidase. This document provides a detailed protocol for conducting an alpha-mannosidase inhibition assay using DMJ, including data presentation and visualization of relevant biological and experimental workflows.
Data Presentation
The inhibitory activity of this compound (DMJ) against alpha-mannosidases from various sources has been characterized primarily by determining the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. A lower Kᵢ value indicates a more potent inhibitor.
| Enzyme Source | Inhibitor | Kᵢ (µM) | Comments |
| Jack Bean | This compound | 70 - 400 | The range reflects potential variations in experimental conditions.[1] |
| Almonds | This compound | 70 - 400 | Similar potency to the enzyme from Jack Bean.[1] |
| Calf Liver | This compound | 70 - 400 | Broadly consistent inhibition across different mammalian and plant sources.[1] |
Note on IC₅₀ vs. Kᵢ: While both IC₅₀ (half-maximal inhibitory concentration) and Kᵢ are measures of inhibitor potency, Kᵢ is a more fundamental measure of binding affinity that is independent of substrate concentration. The IC₅₀ value can be converted to Kᵢ using the Cheng-Prusoff equation, especially for competitive inhibitors.
Experimental Protocols
This protocol is adapted from standard colorimetric alpha-mannosidase activity assays and incorporates the steps necessary for determining the inhibitory potential of this compound. The assay is based on the cleavage of p-nitrophenyl-α-D-mannopyranoside (pNPM) by alpha-mannosidase, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.
Materials and Reagents
-
Alpha-mannosidase (e.g., from Jack Bean)
-
This compound (DMJ)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)[2]
-
Assay Buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 4.5)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 25-37°C)
-
Multichannel pipette
Experimental Workflow Diagram
Caption: Experimental workflow for the alpha-mannosidase inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare 0.1 M Sodium Acetate Buffer, pH 4.5. The optimal pH for Jack Bean alpha-mannosidase is between 4 and 5.[3]
-
Substrate Solution (pNPM): Dissolve p-nitrophenyl-α-D-mannopyranoside in the Assay Buffer to a final concentration of 2 mM.
-
Inhibitor Stock Solution (DMJ): Prepare a 10 mM stock solution of this compound in deionized water.
-
Inhibitor Dilutions: Perform serial dilutions of the DMJ stock solution in Assay Buffer to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Enzyme Solution: Prepare a working solution of alpha-mannosidase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Stop Solution: Prepare a 0.2 M Sodium Carbonate solution.
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
100% Activity Control (No Inhibitor): 20 µL Assay Buffer + 20 µL Enzyme Solution.
-
Blank (No Enzyme): 40 µL Assay Buffer.
-
-
Inhibitor Wells:
-
Add 20 µL of each DMJ dilution to respective wells.
-
Add 20 µL of the Enzyme Solution to each inhibitor well.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPM Substrate Solution to all wells (except the blank) to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range for the 100% activity control.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to all wells. The development of a yellow color indicates the formation of p-nitrophenol.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each DMJ concentration using the following formula:
-
Plot the % Inhibition versus the logarithm of the DMJ concentration.
-
Determine the IC₅₀ value, which is the concentration of DMJ that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
N-Glycosylation Pathway and the Role of Alpha-Mannosidase
Alpha-mannosidases play a critical role in the maturation of N-linked glycans, a post-translational modification essential for the proper folding, stability, and function of many proteins. This process occurs in the endoplasmic reticulum (ER) and the Golgi apparatus.[4][5][6]
Caption: Simplified N-glycosylation pathway highlighting the roles of alpha-mannosidases.
Logical Relationship: Competitive Inhibition
This compound is a mannose analogue and acts as a competitive inhibitor of alpha-mannosidase. It competes with the natural substrate for binding to the active site of the enzyme.
Caption: Mechanism of competitive inhibition of alpha-mannosidase by DMJ.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 3. uniprot.org [uniprot.org]
- 4. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
Analytical Methods for the Detection of 1,5-Dideoxy-1,5-imino-D-mannitol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, also known as Deoxymannojirimycin (DMJ), is a potent iminosugar and an inhibitor of α-mannosidase I, a critical enzyme in the N-linked glycosylation pathway.[1] This inhibition leads to the accumulation of high-mannose glycoproteins, impacting various cellular processes. Consequently, DMJ has garnered significant interest for its therapeutic potential as an antiviral and anti-cancer agent.[1] Accurate and robust analytical methods for the detection and quantification of DMJ in various matrices, including biological samples and pharmaceutical formulations, are crucial for research and drug development.
This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on chromatographic and enzymatic methods.
Quantitative Data Summary
A comparative summary of the quantitative data for various analytical methods used in the detection of iminosugars, including analogues like 1-deoxynojirimycin (B1663644) (DNJ) which shares structural similarities with DMJ, is presented below. This data provides an overview of the sensitivity and performance of each technique.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC-FLD | 1-Deoxynojirimycin | 1.07 ng/mL | 3.27 ng/mL | 0.3 - 30 µg/mL | 0.9985 | [2] |
| HPLC-MS/MS | 1-Deoxynojirimycin | 100 pg | 75 pg | 5 - 2000 ng/mL | > 0.99 | [3][4] |
| HPLC-ELSD | D-Mannitol | 5 µg/mL | 10 µg/mL | 0.10 - 3.00 mg/mL | ≥ 0.99 | [5] |
Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Due to the lack of a strong chromophore in iminosugars, pre-column derivatization is often employed for detection by UV or fluorescence detectors.[3][4] 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent that reacts with the secondary amine group of the iminosugar.[2][4]
Protocol for HPLC-FLD Analysis of Iminosugars (adapted for DMJ)
a. Sample Preparation (from Mulberry Leaves - adaptable for other matrices)
-
Extract a known weight of the sample with 0.05 M HCl.[6]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm filter.
b. Derivatization
-
To an aliquot of the filtered extract, add borate (B1201080) buffer (pH 8.5).[6]
-
Add a solution of FMOC-Cl in acetone.
-
Vortex the mixture and allow it to react at room temperature.
-
Quench the reaction by adding an amino acid solution (e.g., glycine) to react with excess FMOC-Cl.
c. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% acetic acid in water (e.g., 1:1, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 26 °C.[2]
-
Fluorescence Detector: Excitation and emission wavelengths should be optimized for the FMOC-DMJ derivative.
d. Quantification
-
Prepare a calibration curve using standard solutions of DMJ subjected to the same derivatization procedure.
-
Quantify the DMJ in the sample by comparing the peak area to the calibration curve.
Caption: Workflow for HPLC-FLD analysis of DMJ.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity for the direct quantification of DMJ in complex biological matrices like plasma, without the need for derivatization.[3]
Protocol for HPLC-MS/MS Analysis of DMJ in Plasma
a. Sample Preparation
-
To a plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[3]
b. HPLC Conditions
-
HPLC System: A UPLC system capable of binary gradient elution is recommended for better resolution.[3]
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like iminosugars.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10 µL.[3]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for DMJ and the internal standard.
-
d. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of DMJ in the samples from the calibration curve.
Caption: Workflow for HPLC-MS/MS analysis of DMJ.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of iminosugars typically requires derivatization to increase their volatility. Trimethylsilyl (TMS) derivatization is a common method for this purpose.[4]
Protocol for GC-MS Analysis of DMJ
a. Sample Preparation and Derivatization
-
Dry the sample extract completely.
-
Add a TMS derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine).
-
Heat the mixture to ensure complete derivatization.
-
The derivatized sample is then ready for injection into the GC-MS system.
b. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.[7]
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate the components.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
MS Ionization: Electron Ionization (EI).
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
d. Data Analysis
-
Identify the DMJ-TMS derivative peak by its retention time and mass spectrum.
-
Quantify using a calibration curve prepared with derivatized DMJ standards.
Enzymatic Assay
This method directly measures the inhibitory activity of DMJ on its target enzyme, α-mannosidase I, using a chromogenic or fluorogenic substrate.[1]
Protocol for α-Mannosidase I Inhibition Assay
a. Materials
-
α-mannosidase I enzyme.
-
A suitable chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside).
-
Assay buffer.
-
DMJ standard solutions.
-
Stop solution (e.g., sodium carbonate).[8]
-
96-well plate.
-
Microplate reader.
b. Procedure
-
In a 96-well plate, add different dilutions of DMJ or a vehicle control.[1]
-
Add the α-mannosidase I solution to each well.[1]
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the reaction by adding the substrate solution to each well.[1]
-
Incubate the plate at 37°C for a defined period.[1]
-
Stop the reaction by adding the stop solution.[1]
-
Measure the absorbance or fluorescence using a microplate reader.
c. Data Analysis
-
Calculate the percentage of inhibition for each DMJ concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the DMJ concentration to determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow for the enzymatic inhibition assay of DMJ.
Conclusion
The choice of analytical method for the detection of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-MS/MS is highly recommended for quantitative analysis in complex biological samples due to its superior sensitivity and specificity. HPLC-FLD with pre-column derivatization provides a reliable alternative when MS detection is not available. GC-MS is also a viable option, particularly for structural confirmation, but requires derivatization. Enzymatic assays are invaluable for functional characterization and high-throughput screening of the inhibitory activity of DMJ. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of 1-Deoxynojirimycin by a developed and validated HPLC-FLD method and assessment of In-vitro antioxidant, α-Amylase and α-Glucosidase inhibitory activity in mulberry varieties from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RP-HPLC Detection of 1-Deoxynojirimycin in Different Varieties and Sites of Mulberry Leaves [spkx.net.cn]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1,5-Dideoxy-1,5-imino-D-mannitol in Glycobiology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, also known as 1-deoxymannojirimycin (B1202084) (dMM), is a potent inhibitor of mannosidases, key enzymes in the N-linked glycosylation pathway.[1] As a mannose analogue of 1-deoxynojirimycin, dMM's ability to interfere with the trimming of high-mannose oligosaccharides makes it an invaluable tool in glycobiology research.[1] Its applications range from elucidating the role of specific glycan structures in protein function to investigating the cellular processes involved in glycoprotein (B1211001) synthesis and trafficking. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in glycobiology research.
Mechanism of Action
This compound primarily acts by inhibiting Golgi α-mannosidase I and, to some extent, mannosidase II.[2] These enzymes are critical for the trimming of mannose residues from the high-mannose N-glycan precursor (Man9GlcNAc2) attached to newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus. By inhibiting these mannosidases, dMM treatment leads to the accumulation of high-mannose N-glycans and prevents the formation of complex and hybrid N-glycans.[1][2] This allows researchers to study the functional consequences of altered glycosylation on specific proteins and cellular processes.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound varies depending on the source of the mannosidase. The following table summarizes the reported inhibition constants (Ki) for dMM against various α- and β-D-mannosidases.
| Enzyme Source | Enzyme Type | Ki (µM) |
| Jack Bean | α-D-Mannosidase | 70 - 400 |
| Almonds | α-D-Mannosidase | 70 - 400 |
| Calf Liver | α-D-Mannosidase | 70 - 400 |
| Aspergillus wentii | β-D-Mannosidase | 70 - 400 |
Data compiled from Legler & Jülich, 1984.[1]
Signaling Pathway Diagram
The following diagram illustrates the N-linked glycosylation pathway and the points of inhibition by this compound.
Caption: Inhibition of N-linked glycosylation by this compound.
Experimental Protocols
Protocol 1: Inhibition of N-linked Glycosylation in Cell Culture
This protocol describes how to treat cultured cells with this compound to study its effects on glycoprotein processing.
Materials:
-
Cultured cells (e.g., MDCK, HeLa, CHO)
-
Complete cell culture medium
-
This compound (dMM) stock solution (e.g., 100 mM in sterile water or PBS)
-
[2-³H]mannose (or other appropriate radiolabel)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay reagent (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Inhibitor Treatment:
-
Prepare fresh culture medium containing the desired final concentration of dMM (e.g., 1-10 mM).
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the dMM-containing medium to the cells.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for inhibition of mannosidases.
-
-
Radiolabeling (Optional):
-
During the last few hours of inhibitor treatment (e.g., 2-4 hours), add [2-³H]mannose to the culture medium at a final concentration of 10-20 µCi/mL.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well/dish and incubate on ice for 30 minutes with occasional agitation.
-
-
Protein Quantification:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Analysis:
-
The cell lysates are now ready for downstream analysis, such as SDS-PAGE and Western blotting (Protocol 3) or N-glycan analysis by HPLC (Protocol 4).
-
Caption: Workflow for inhibiting N-glycosylation in cell culture.
Protocol 2: In Vitro Mannosidase Activity Assay
This protocol details a colorimetric assay to measure the inhibitory effect of this compound on α-mannosidase activity using the substrate p-nitrophenyl-α-D-mannopyranoside.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
p-Nitrophenyl-α-D-mannopyranoside (PNP-mannoside) stock solution (e.g., 10 mM in assay buffer)
-
This compound (dMM) stock solution of various concentrations
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of dMM solution at various concentrations.
-
Add 20 µL of α-mannosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Start the reaction by adding 20 µL of PNP-mannoside stock solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Stop Reaction:
-
Stop the reaction by adding 100 µL of stop solution to each well. The solution will turn yellow in the presence of p-nitrophenol.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each dMM concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined using Dixon or Lineweaver-Burk plots with varying substrate concentrations.
-
Protocol 3: Western Blot Analysis of Glycoprotein Modifications
This protocol is for analyzing changes in the apparent molecular weight of glycoproteins due to the accumulation of high-mannose glycans after treatment with this compound.
Materials:
-
Cell lysates from Protocol 1
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Compare the band shifts between control and dMM-treated samples. An increase in apparent molecular weight in the dMM-treated sample suggests the accumulation of high-mannose glycans.
Protocol 4: Analysis of N-glycans by HPLC
This protocol outlines the general steps for the release and analysis of N-glycans from glycoproteins after this compound treatment to identify the accumulated glycan structures.
Materials:
-
Glycoprotein sample from cell lysates (Protocol 1)
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer
-
Reaction buffer
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide, 2-AB)
-
Labeling reaction solution
-
HPLC system with a fluorescence detector
-
Glycan analysis column (e.g., HILIC column)
Procedure:
-
N-glycan Release:
-
Denature the glycoprotein sample by heating.
-
Incubate the denatured sample with PNGase F to release the N-glycans.
-
-
Fluorescent Labeling:
-
Label the released N-glycans with a fluorescent tag (e.g., 2-AB) by reductive amination.
-
-
Purification of Labeled Glycans:
-
Remove excess fluorescent label by a cleanup procedure (e.g., solid-phase extraction).
-
-
HPLC Analysis:
-
Inject the purified, labeled N-glycans onto an HPLC system equipped with a glycan analysis column.
-
Separate the glycans using an appropriate gradient (e.g., of acetonitrile (B52724) and ammonium (B1175870) formate).
-
Detect the fluorescently labeled glycans using a fluorescence detector.
-
-
Data Analysis:
-
Compare the chromatograms of N-glycans from control and dMM-treated samples. The dMM-treated samples are expected to show an increase in peaks corresponding to high-mannose structures (e.g., Man8GlcNAc2, Man9GlcNAc2).
-
Peak identification can be performed by comparing retention times with known standards or by subsequent mass spectrometry analysis.[3]
-
Caption: Workflow for N-glycan analysis by HPLC.
Conclusion
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: 1,5-Dideoxy-1,5-imino-D-mannitol for the Study of Lysosomal Storage Disorders
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, also known as 1-deoxymannojirimycin (B1202084) (DMJ), is a potent inhibitor of α-mannosidases. This iminosugar, a mannose analogue, serves as a valuable tool for researchers, scientists, and drug development professionals studying lysosomal storage disorders (LSDs), particularly alpha-mannosidosis. LSDs are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to the accumulation of undigested or partially digested macromolecules.
Mechanism of Action
This compound functions as a competitive inhibitor of α-mannosidases. Its piperidine (B6355638) ring structure mimics the oxocarbenium ion-like transition state of the D-mannopyranoside substrate during enzymatic hydrolysis. By binding to the active site of the enzyme, it prevents the cleavage of mannose residues from glycoproteins, leading to the accumulation of unprocessed oligosaccharides. This inhibitory action allows for the elucidation of pathways involving mannose trimming and the study of the pathological consequences of α-mannosidase deficiency. In vivo, it has been shown to inhibit mannosidase IA/B activities, blocking the conversion of high-mannose to complex oligosaccharides[1].
Applications in Lysosomal Storage Disorder Research
-
Disease Modeling: In vitro and in vivo models of alpha-mannosidosis can be created by treating cells or organisms with this compound to mimic the enzymatic defect.
-
Therapeutic Strategy Development: As a pharmacological chaperone, low concentrations of this iminosugar may aid in the proper folding and trafficking of mutant α-mannosidase in some cases, restoring partial enzyme activity. This approach is a promising therapeutic avenue for certain LSDs.
-
Substrate Reduction Therapy (SRT): While not its primary mechanism for mannosidosis, the principle of using iminosugars to reduce the biosynthesis of accumulating substrates is a validated therapeutic strategy for other LSDs like Gaucher disease, which utilizes the iminosugar N-butyl-deoxynojirimycin.
-
Elucidation of Glycoprotein Processing: This compound is instrumental in studying the role of N-linked glycan processing in protein quality control, folding, and degradation pathways within the endoplasmic reticulum and Golgi apparatus.
Quantitative Data Summary
The inhibitory activity of this compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Enzyme Target | Source | Inhibitor | Ki (µM) | IC50 (µM) | Reference |
| α-D-Mannosidase | Jack Bean | This compound | 70 - 400 | - | [1][2] |
| α-D-Mannosidase | Almonds | This compound | 70 - 400 | - | [1][2] |
| α-D-Mannosidase | Calf Liver | This compound | 70 - 400 | - | [1][2] |
| β-D-Mannosidase | Aspergillus wentii | This compound | 70 - 400 | - | [1][2] |
| Ceramide-specific glucosyltransferase | Human | N-butyl-deoxynojirimycin (NB-DNJ) | - | 20 | [3] |
| β-Glucocerebrosidase | Human | N-butyl-deoxynojirimycin (NB-DNJ) | - | 520 | [3] |
Experimental Protocols
Protocol 1: In Vitro α-Mannosidase Inhibition Assay
This protocol outlines the determination of the inhibitory potential of this compound on α-mannosidase activity using a fluorogenic substrate.
Materials:
-
This compound
-
α-Mannosidase (e.g., from Jack Bean)
-
4-Methylumbelliferyl-α-D-mannopyranoside (4-MU-α-Man)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare a stock solution of this compound in distilled water.
-
Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).
-
In the wells of the 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibitor) and blank wells, add 20 µL of assay buffer.
-
Add 20 µL of the α-mannosidase solution (pre-diluted in assay buffer to a working concentration) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 4-MU-α-Man substrate solution (prepared in assay buffer) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence on a fluorometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Model of Alpha-Mannosidosis using Fibroblasts
This protocol describes the induction of a cellular phenotype of alpha-mannosidosis in cultured human fibroblasts.
Materials:
-
Human fibroblast cell line (e.g., primary dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Materials for α-mannosidase activity assay (as in Protocol 1)
Procedure:
-
Culture human fibroblasts in T-75 flasks until they reach 80-90% confluency.
-
Prepare a stock solution of this compound in sterile PBS.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 1 µM, 10 µM, 100 µM) in fresh complete medium. Include an untreated control.
-
Incubate the cells for 48-72 hours.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the protein concentration in each lysate using a BCA assay.
-
Measure the residual α-mannosidase activity in the cell lysates as described in Protocol 1, normalizing the activity to the protein concentration.
-
Analyze the accumulation of mannose-containing oligosaccharides using techniques like HPLC or mass spectrometry (optional).
Visualizations
Caption: Competitive inhibition of α-mannosidase.
Caption: Workflow for cellular modeling.
References
Preparation of 1,5-Dideoxy-1,5-imino-D-mannitol Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol is a potent inhibitor of α-mannosidases, particularly mannosidase I, an enzyme crucial in the N-linked glycosylation pathway of proteins.[1] By hindering the trimming of mannose residues in the endoplasmic reticulum, this iminosugar analog effectively blocks the maturation of N-glycans from high-mannose to complex and hybrid types.[1] This interruption of glycoprotein (B1211001) processing makes this compound a valuable tool for studying the roles of specific glycan structures in various biological processes, including protein folding, cell signaling, and viral replication.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental settings.
Data Presentation
The following table summarizes the physicochemical properties and recommended handling conditions for this compound and related compounds.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₃NO₄ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | White crystalline powder or solid | [3] |
| Solubility (Water) | Freely soluble (based on D-mannitol) | D-mannitol is soluble at ≥100 mg/mL.[4] |
| Solubility (PBS, pH 7.2) | Approx. 10 mg/mL (for 2,5-Anhydro-D-mannitol) | Data for a structurally related compound.[3] |
| Solubility (DMSO) | Approx. 30 mg/mL (for 2,5-Anhydro-D-mannitol) | Data for a structurally related compound.[3] |
| Solubility (Ethanol) | Approx. 5 mg/mL (for 2,5-Anhydro-D-mannitol) | Data for a structurally related compound.[3] |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution Stability | Prepare fresh daily | Aqueous solutions may have limited stability.[3] |
| Inhibitory Constant (Ki) | 70 - 400 µM against α-D-mannosidases | [5] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
This protocol is suitable for direct use in most cell culture and enzymatic assays.
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass is: 1 mL × (1 L / 1000 mL) × (10 mmol / 1 L) × (163.17 g / 1 mol) × (1 mol / 1000 mmol) = 0.0016317 g = 1.63 mg.
-
-
Weigh the compound:
-
Accurately weigh 1.63 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve the compound:
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid dissolution if necessary.
-
-
Sterilization (Optional):
-
If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)
A high-concentration DMSO stock is useful for experiments requiring a low final concentration of the solvent.
-
Calculate the required mass:
-
For 1 mL of a 50 mM stock solution, the required mass is 8.16 mg.
-
-
Weigh the compound:
-
Accurately weigh 8.16 mg of this compound powder and place it in a sterile, sealable vial.
-
-
Dissolve the compound:
-
Add 1 mL of anhydrous DMSO.
-
Vortex until the compound is fully dissolved.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C in desiccated conditions to prevent moisture absorption by the DMSO.
-
Note on Dilution: When preparing working solutions from a DMSO stock for aqueous-based assays, ensure the final concentration of DMSO is not detrimental to the experimental system (typically <0.5%).
Visualizations
Experimental Workflow for Stock Solution Preparation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H13NO4 | CID 129650815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assays Involving 1,5-Dideoxy-1,5-imino-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dideoxy-1,5-imino-D-mannitol, also known as 1-deoxymannojirimycin (B1202084) (DMJ), is a potent inhibitor of class I α-1,2-mannosidases.[1] These enzymes play a crucial role in the N-glycan processing pathway, which is essential for the proper folding and function of many glycoproteins.[1] Inhibition of α-mannosidase I disrupts this pathway, leading to the accumulation of glycoproteins with high-mannose oligosaccharides.[1] This interference with glycan processing makes this compound a valuable tool for studying glycoprotein (B1211001) biosynthesis and has potential applications in the development of therapeutic agents for various diseases, including viral infections and cancer.
These application notes provide detailed protocols for performing enzymatic assays to characterize the inhibitory activity of this compound and other potential α-mannosidase inhibitors.
Mechanism of Action
This compound is a mannose analogue that acts as a competitive inhibitor of α-mannosidases.[2] Its iminosugar structure mimics the transition state of the mannosidic bond cleavage, allowing it to bind tightly to the active site of the enzyme, thereby blocking the access of the natural substrate. The primary target is α-1,2-mannosidase I, an enzyme located in the endoplasmic reticulum and Golgi apparatus that is responsible for trimming mannose residues from N-linked oligosaccharides during glycoprotein maturation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dideoxy-1,5-imino-D-mannitol (DMDP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,5-Dideoxy-1,5-imino-D-mannitol (DMDP), a potent glycosidase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Synthesis & Yield Optimization
Q1: What are the common starting materials for the synthesis of this compound (DMDP)?
Several synthetic routes have been established, starting from readily available carbohydrates. The most common precursors include D-glucosamine, D-fructose, and L-xylose. Each starting material presents a unique set of advantages and challenges in terms of the number of steps, overall yield, and stereochemical control.
Q2: My overall yield for the DMDP synthesis is low. What are the potential causes and how can I improve it?
Low overall yield is a frequent issue. The causes can be multifaceted, spanning from incomplete reactions and side-product formation to losses during work-up and purification. To improve your yield, consider the following:
-
Starting Material and Route Selection: The choice of synthetic route significantly impacts the overall yield. For instance, a recently developed route starting from D-fructose has been reported to have an overall yield of 70% over 7 steps, which is a significant improvement over previous methods.[1]
-
Reaction Condition Optimization: Each step of the synthesis must be carefully optimized. This includes reagent stoichiometry, reaction temperature, time, and solvent. For example, in the synthesis starting from D-glucosamine, ensuring the correct stoichiometry of sodium nitrite (B80452) and acetic acid is crucial in the deamination step.[2]
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving phosphine (B1218219) reagents (e.g., Appel reaction), maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent reagent degradation and side reactions.
-
Purification Strategy: Losses can be significant during purification. Employing efficient purification techniques like ion-exchange chromatography for the final product can improve recovery.[2] It is also beneficial to minimize the number of chromatographic purification steps in the overall synthesis.[3]
Synthesis from D-Glucosamine (Two-Step Approach)
Q3: I am following the two-step synthesis from D-glucosamine, but the first step (nitrous acid deamination) is not proceeding to completion. What could be wrong?
Incomplete deamination of D-glucosamine to form 2,5-anhydro-D-mannose can be due to several factors:[2]
-
Insufficient Reaction Time: Monitor the reaction for the cessation of gas evolution, which indicates the consumption of nitrous acid. If gas evolution stops prematurely, the reaction may be incomplete. Extending the reaction time can help.[2]
-
Loss of Nitrous Acid: Nitrous acid is generated in situ and is unstable. Slow and simultaneous addition of sodium nitrite and acetic acid solutions is essential to maintain a steady concentration of nitrous acid.[2]
-
Temperature Control: The reaction should be maintained at a low temperature (typically below 5 °C) to minimize the decomposition of nitrous acid and prevent side reactions.[2]
Q4: The reductive amination of 2,5-anhydro-D-mannose is giving me a mixture of products. How can I improve the selectivity?
The formation of byproducts during reductive amination can be minimized by:[2]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde, allowing for a one-pot reaction. Other options include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2]
-
Excess Ammonia (B1221849) Source: Using a large excess of the ammonia source, such as ammonium (B1175870) acetate, can drive the equilibrium towards the formation of the primary amine.[2]
-
Purity of the Intermediate: Ensure the 2,5-anhydro-D-mannose intermediate is sufficiently pure before proceeding with the reductive amination.
Synthesis from D-Fructose
Q5: I am attempting the multigram-scale synthesis from D-fructose and facing issues with stereoselectivity in the final reduction step. How can this be controlled?
The stereoselectivity of the reduction of the imine intermediate to form DMDP is crucial. It has been observed that the choice of reaction conditions can influence the diastereomeric ratio. Hydrogenation under elevated pressure (e.g., 4 bar of H₂) has been shown to favor the desired DMDP diastereomer.[3] At atmospheric pressure, a decrease in stereocontrol may be observed.[3]
Purification
Q6: I am having difficulty purifying the final DMDP product. What are the recommended methods?
Purification of the highly polar and water-soluble DMDP can be challenging.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying the basic DMDP from non-basic impurities and unreacted starting materials.[2]
-
Chromatography on Silica Gel: While challenging due to the polar nature of DMDP, it can be used with appropriate solvent systems, often involving mixtures of chloroform, methanol (B129727), and ammonium hydroxide.
-
Desalting: After quenching the reaction, it is important to properly extract or desalt the product before chromatography to avoid interference with the separation.[2]
Data Presentation
Table 1: Comparison of Reported Yields for DMDP Synthesis
| Starting Material | Key Reaction Steps | Number of Steps | Overall Yield | Purification Steps | Reference |
| D-Fructose | Regioselective Appel reaction, Reductive amination | 7 | 70% | 2 | [1][3] |
| L-Sorbose | Regioselective Appel reaction, Reductive amination | 7 | 56% (for C-2 diastereomer) | 2 | [3] |
| L-Xylose | Grignard reaction, Bis-mesylation/double nucleophilic displacement | Not specified | Not specified | Not specified | [4] |
| D-Glucuronolactone | Introduction of azide (B81097) at C-5 | Not specified | Up to 72% (for key intermediate) | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-anhydro-D-mannose from D-Glucosamine [2]
This procedure details the nitrous acid deamination of D-glucosamine.
-
Dissolve D-glucosamine hydrochloride in water.
-
Cool the solution in an ice bath to below 5 °C.
-
Slowly and simultaneously add an aqueous solution of sodium nitrite and acetic acid dropwise to the cooled glucosamine (B1671600) solution while maintaining the temperature below 5 °C.
-
Continue stirring vigorously throughout the addition.
-
Monitor the reaction for the cessation of gas evolution.
-
Upon completion, the reaction mixture containing 2,5-anhydro-D-mannose can be used directly in the next step or purified if necessary.
Protocol 2: Reductive Amination of 2,5-anhydro-D-mannose [5]
This protocol describes the conversion of the intermediate aldehyde to the final product.
-
Dissolve the crude 2,5-anhydro-D-mannose in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, for example, aqueous ammonia or ammonium acetate, to the solution to form the imine intermediate in situ.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to the reaction mixture.
-
Stir the reaction at room temperature for several hours or overnight.
-
Quench the reaction carefully.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by ion-exchange chromatography to obtain this compound.
Protocol 3: Multigram-Scale Synthesis of DMDP from D-Fructose (Final Step: Reductive Amination) [3]
This procedure outlines the final catalytic hydrogenation step.
-
Dissolve the 5-azido-5-deoxy-α,β-D-fructopyranose intermediate in a 1:1 mixture of water and methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Transfer the mixture to a Parr apparatus.
-
React under a hydrogen atmosphere at 4 bar for 24 hours.
-
After 24 hours, filter the reaction mixture through diatomaceous earth.
-
Wash the catalyst repeatedly with methanol.
-
Concentrate the colorless filtrate in vacuo to afford the final product, DMDP.
Visualizations
Caption: Synthesis of DMDP from D-Glucosamine.
References
1,5-Dideoxy-1,5-imino-D-mannitol stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1,5-Dideoxy-1,5-imino-D-mannitol. Below you will find frequently asked questions and a troubleshooting guide to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored at 2°C - 8°C.[1] It is also crucial to protect it from light and moisture to prevent degradation.
Q2: Can I store the solid compound at room temperature?
For short-term use, storing the compound at room temperature is acceptable.[2] However, for extended periods, refrigerated conditions are recommended to ensure its integrity.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water and methanol, so it is advisable to first dissolve it in a small amount of an organic solvent like DMSO to create a concentrated stock solution.[2] Subsequently, this stock solution can be diluted with your aqueous experimental buffer or cell culture medium to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system, typically below 0.1% for cell-based assays.[2]
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are prone to degradation. It is highly recommended to prepare these solutions fresh before each experiment.[2] If temporary storage is unavoidable, the solution should be kept at 4°C and used within 24 hours.[2] The compound's stability is pH-dependent, with increased degradation in alkaline conditions.[2] Therefore, maintaining a neutral or slightly acidic pH is advisable if your experiment allows.
Summary of Storage and Handling Conditions
| Condition | Recommendation | Source |
| Long-Term Storage (Solid) | 2°C - 8°C, protect from light and moisture. | [1][2] |
| Short-Term Storage (Solid) | Room Temperature. | [2] |
| Aqueous Solution Storage | Prepare fresh. If necessary, store at 4°C for no longer than 24 hours. | [2] |
| Solution pH | Avoid alkaline conditions; maintain a neutral or slightly acidic pH. | [2] |
Troubleshooting Guide
Issue 1: Inconsistent or a lack of expected biological activity in my experiment.
-
Potential Cause: Degradation of the compound due to improper storage or handling.
-
Potential Cause: Degradation of the compound in your aqueous experimental buffer.
-
Potential Cause: The compound is reacting with other components in your buffer.
-
Solution: Check your buffer composition for strong oxidizing or reducing agents, which could potentially react with the amino and hydroxyl groups of this compound.[2]
-
Issue 2: The compound precipitates out of solution in my cell culture medium.
-
Potential Cause: Low solubility of the compound in the aqueous medium.
Experimental Protocol: Preparation of a Stock Solution for Cell Culture
-
Equilibration: Remove the vial of solid this compound from its 2°C - 8°C storage and allow it to equilibrate to room temperature for at least 30 minutes.
-
Centrifugation: Briefly centrifuge the vial to collect all the powder at the bottom.
-
Dissolution: Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in high-purity DMSO. Ensure complete dissolution by vortexing.
-
Working Solution Preparation: For your cell culture experiment, dilute the 10 mM DMSO stock solution into your pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 100 µM working solution, you would perform a 1:100 dilution of the stock solution into your medium. This ensures the final DMSO concentration is 1%, which is generally tolerated by most cell lines. However, it is always best to run a vehicle control with the same final DMSO concentration.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to avoid degradation.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent experimental results.
References
overcoming solubility issues with 1,5-Dideoxy-1,5-imino-D-mannitol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively utilizing 1,5-Dideoxy-1,5-imino-D-mannitol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as a mannojirimycin analogue, is a potent inhibitor of α-mannosidases.[1] Its primary role in research is to block the trimming of mannose residues during the N-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus. This disruption of glycan processing makes it a valuable tool for studying the biological functions of glycoproteins and for investigating diseases where glycosylation pathways are dysregulated, such as in viral infections and cancer.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a polar molecule and is generally soluble in aqueous solutions. For a structurally related compound, 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, it is described as being slightly soluble in water.[2] For initial stock solutions, sterile, deionized water or aqueous buffers such as Phosphate-Buffered Saline (PBS) are recommended. If higher concentrations are required, the use of co-solvents like DMSO or ethanol (B145695) can be explored, although the percentage of organic solvent should be kept to a minimum to avoid affecting biological systems.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be pH-dependent due to the presence of a secondary amine. At acidic pH, the imino group will be protonated, leading to a positive charge and increased aqueous solubility.[2] If you are experiencing low solubility in a neutral buffer, consider adjusting the pH to a more acidic range (e.g., pH 4-6).
Q4: Can I heat the solution to improve solubility?
Gently warming the solution (e.g., to 37°C) can help to increase the solubility of this compound. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.
Q5: My compound precipitates when I add my DMSO stock solution to my aqueous buffer. What should I do?
This indicates that the kinetic solubility of the compound in your aqueous buffer has been exceeded. To resolve this, you can try the following:
-
Use a more dilute stock solution: This will lower the final concentration of the compound when added to the buffer.
-
Decrease the volume of the stock solution added: This will also result in a lower final concentration.
-
Ensure rapid mixing: Add the stock solution to the buffer while vortexing or stirring to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.[2]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve in water or aqueous buffer. | Low intrinsic solubility at the current pH and temperature. | 1. Try adjusting the pH of the buffer to a more acidic range (pH 4-6) to protonate the imino group and increase solubility.[2] 2. Gently warm the solution to 37°C while stirring. 3. Increase the equilibration time by stirring the solution for an extended period (1-2 hours). |
| Precipitation occurs after a period of time. | The solution is supersaturated and the compound is slowly crystallizing out. | 1. Prepare a fresh solution at a slightly lower concentration. 2. Ensure the solution is fully dissolved before use; filter sterilization with a 0.22 µm filter can remove any undissolved micro-particles that could act as nucleation sites. |
| Inconsistent results between experiments. | Variations in solution preparation, such as different final pH, temperature, or equilibration time. | 1. Standardize the solution preparation protocol. 2. Always measure the final pH of the solution after the compound is dissolved. 3. Use a consistent temperature and equilibration time for all experiments. |
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility (mg/mL) |
| Water | >10 (freely soluble) |
| PBS (pH 7.2) | ~10[3] |
| Ethanol | ~5[3] |
| DMSO | ~30[3] |
| Dimethylformamide (DMF) | ~25[3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol determines the saturation solubility of this compound in a specific buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sealed vials
-
Orbital shaker or rotator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method.
Protocol 2: α-Mannosidase Inhibition Assay
This colorimetric assay determines the inhibitory activity of this compound against α-mannosidase.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)
-
This compound stock solution
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader (405 nm)
-
Incubator (37°C)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of α-mannosidase in Assay Buffer.
-
Prepare a stock solution of pNPM in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of α-mannosidase solution.
-
Inhibitor Wells: 40 µL of the respective this compound dilution and 10 µL of α-mannosidase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of the pNPM substrate solution to all wells. Mix gently.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Add 100 µL of Stop Solution to all wells.
-
Measure Absorbance: Read the absorbance of each well at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
Technical Support Center: 1,5-Dideoxy-1,5-imino-D-mannitol (1-Deoxymannojirimycin)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1,5-Dideoxy-1,5-imino-D-mannitol, a potent inhibitor of N-linked glycosylation. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key inhibitory data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as 1-Deoxymannojirimycin (dMM), is a mannose analog that acts as a specific and potent inhibitor of Golgi α-mannosidase I. This enzyme is critical in the early stages of the N-linked glycosylation pathway, which occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3] By inhibiting this enzyme, dMM prevents the trimming of mannose residues from high-mannose N-glycans on newly synthesized glycoproteins.[1] This leads to an accumulation of glycoproteins with immature, high-mannose oligosaccharide structures.[1][4]
Q2: What are the common research applications of this compound?
A2: Due to its specific inhibitory action, this compound is a valuable tool in cell biology and glycobiology research. Common applications include:
-
Investigating the role of N-linked glycan processing in protein folding, quality control, stability, and trafficking.[1]
-
Studying the impact of specific glycan structures on cellular processes like cell-cell recognition and signaling.
-
Elucidating the unfolded protein response (UPR) and ER-associated degradation (ERAD) pathways by inducing ER stress.[1][5]
-
Exploring its potential as an antiviral (e.g., against HIV) and anticancer agent.[5]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this inhibitor can vary significantly between different cell lines due to factors like metabolism, uptake, and overall sensitivity. It is crucial to perform a dose-response experiment to determine the ideal concentration that effectively inhibits mannosidase activity without causing significant cytotoxicity. A typical starting point for cell culture experiments is in the micromolar to low millimolar range.
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: The primary off-target effect to consider is cytotoxicity, which is generally dose-dependent.[6] High concentrations can induce significant ER stress due to the accumulation of misfolded or improperly processed glycoproteins, which can trigger the Unfolded Protein Response (UPR) and may lead to apoptosis.[1][5] It is essential to determine the cytotoxic profile for your specific cell line using an assay such as the MTT assay.[6]
Q5: How can I confirm that this compound is effectively inhibiting N-glycan processing in my experiment?
A5: Several methods can be used to verify the inhibitory effect:
-
Western Blotting: Glycoproteins from treated cells may show a slight shift in molecular weight (appearing smaller or migrating faster) due to the presence of high-mannose glycans instead of more complex, larger ones.[2]
-
Lectin Blotting: Use lectins that specifically bind to high-mannose structures, such as Concanavalin A (Con A). An increased signal in treated cells indicates an accumulation of high-mannose glycans.[7]
-
Endoglycosidase H (Endo H) Sensitivity Assay: High-mannose glycans are sensitive to cleavage by Endo H, while complex glycans are generally resistant. A shift in the molecular weight of a target glycoprotein (B1211001) after Endo H treatment in inhibitor-treated cells confirms the presence of high-mannose structures.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on glycoprotein processing | Inhibitor concentration is too low: The concentration used may be insufficient to inhibit mannosidase I in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Increase the concentration incrementally. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. | Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.[6] | |
| Incorrect experimental readout: The method used to detect changes in glycosylation may not be sensitive enough. | Use a combination of methods to confirm the effect, such as Western blotting, lectin blotting with Con A, and an Endo H sensitivity assay.[7] | |
| High levels of cell death | Inhibitor concentration is too high: The concentration used may be cytotoxic to your cell line. | Determine the cytotoxicity of the inhibitor using an MTT or similar cell viability assay and use a concentration well below the toxic threshold.[6] |
| Prolonged incubation time: Long exposure to the inhibitor can lead to excessive ER stress. | Optimize the incubation time. A shorter treatment duration may be sufficient to observe the desired inhibitory effect without causing significant cell death. | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to disruptions in the glycosylation pathway. | If possible, test the inhibitor on a different, more robust cell line to confirm its general efficacy and toxicity profile. | |
| Inconsistent or variable results between experiments | Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations. | Prepare a large batch of the stock solution, aliquot it, and store it properly. Use a consistent protocol for preparing working solutions. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Assay variability: Inconsistent incubation times or reagent concentrations in the detection assay can lead to variable results. | Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps. | |
| Substrate (p-nitrophenyl-α-D-mannopyranoside) assay not working | Inactive enzyme: The mannosidase enzyme may have lost its activity due to improper storage or handling. | Ensure the enzyme is stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[8] |
| Incorrect buffer pH: The enzyme's activity is pH-dependent. The assay buffer must be at the optimal pH for the enzyme. | Prepare fresh buffer and verify its pH before use. | |
| Substrate degradation: The p-nitrophenyl substrate can degrade over time. | Prepare fresh substrate solutions for each assay and store them as recommended by the manufacturer.[9] | |
| No yellow color development in colorimetric assay | Complete inhibition: The inhibitor concentration might be so high that it completely inhibits the enzyme, preventing any color development. | |
| Problem with stop solution: The stop solution (e.g., sodium carbonate) is necessary to develop the yellow color by increasing the pH. |
Quantitative Data: Inhibitory Concentration of this compound
The inhibitory potency of this compound can vary depending on the specific enzyme source and experimental conditions. The following table summarizes some reported inhibitory values.
| Enzyme | Source | Inhibitor | Ki (µM) | IC50 (µM) |
| α-D-Mannosidase | Jack Bean | This compound | 70 - 400 | - |
| α-D-Mannosidase | Almonds | This compound | 70 - 400 | - |
| α-D-Mannosidase | Calf Liver | This compound | 70 - 400 | - |
| β-D-Mannosidase | Aspergillus wentii | This compound | 70 - 400 | - |
| α-1,2-Mannosidase I | Not specified | This compound | - | 0.02 |
Note: Ki and IC50 values are highly dependent on the assay conditions (e.g., substrate concentration, pH, temperature). Researchers should determine these values for their specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal Inhibitor Concentration in Cell Culture
This protocol outlines the steps to determine the effective and non-toxic concentration range of this compound for a specific cell line.
Part A: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is from 1 µM to 5 mM. Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells to determine the cytotoxic concentration range.
Part B: Efficacy Assay (Western Blot for Glycoprotein Shift)
-
Cell Seeding and Treatment: Seed cells in larger culture vessels (e.g., 6-well plates). Treat the cells with a range of non-toxic concentrations of the inhibitor determined from the cytotoxicity assay.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody against a known glycoprotein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Analysis: Analyze the resulting bands for a shift in molecular weight. An effective concentration of the inhibitor will cause the glycoprotein to migrate faster (appear at a lower molecular weight) compared to the untreated control.
Protocol 2: In Vitro α-Mannosidase Activity Assay
This protocol is for determining the inhibitory activity of this compound on α-mannosidase using the colorimetric substrate p-nitrophenyl-α-D-mannopyranoside.
Materials:
-
α-Mannosidase enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
p-nitrophenyl-α-D-mannopyranoside (substrate)
-
This compound (inhibitor)
-
Stop Reagent (e.g., 0.1 M Sodium Carbonate)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the α-mannosidase enzyme in cold assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (100% activity): Enzyme solution and assay buffer (without inhibitor).
-
Inhibitor Wells: Enzyme solution and the various dilutions of the inhibitor.
-
-
Pre-incubation: Add the enzyme and inhibitor (or buffer for the control) to the respective wells. Incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate for a specific period (e.g., 30 minutes) at the reaction temperature.
-
Stop Reaction: Add the stop reagent to all wells to terminate the reaction and develop the yellow color.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Calculate Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity). The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
N-linked Glycosylation Pathway and Inhibition by this compound
Caption: Inhibition of N-linked glycosylation by this compound.
Experimental Workflow for Determining Optimal Inhibitor Concentration
Caption: Workflow for optimizing inhibitor concentration.
Logical Flow for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of deoxymannojirimycin on the processing of the influenza viral glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results in glycosidase inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during glycosidase inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent or unexpected results in your glycosidase inhibition assays.
Question: Why am I seeing no or very low enzyme activity in my positive control?
Answer: This issue often points to a problem with the enzyme itself or the assay conditions. Here are several potential causes and solutions:
-
Improper Enzyme Storage: Glycosidases are sensitive to temperature fluctuations. Prolonged storage at incorrect temperatures or repeated freeze-thaw cycles can lead to denaturation and loss of activity.[1][2] Always refer to the manufacturer's data sheet for recommended storage conditions, which is typically -20°C or -80°C.[1] For reconstituted enzymes, it is best to aliquot them into smaller working volumes to avoid multiple freeze-thaw cycles.[3]
-
Inactive Enzyme: The enzyme may have lost activity due to age or improper handling. If possible, test the enzyme activity with a known substrate and compare it to the expected activity stated on the data sheet. Consider purchasing a new batch of enzyme if inactivity is suspected.[4][5]
-
Incorrect Assay Buffer pH: Enzyme activity is highly dependent on pH.[6][7][8] The pH of your assay buffer should be optimal for the specific glycosidase you are using. Verify the pH of your buffer using a calibrated pH meter. An incorrect pH can drastically reduce or even abolish enzyme activity.[4]
-
Incorrect Incubation Temperature: Most glycosidase assays have an optimal temperature for enzyme activity, typically around 37°C.[7][8][9] Ensure your incubator or water bath is calibrated and maintaining the correct temperature throughout the experiment.[7][10]
-
Substrate Issues: The substrate may have degraded or been prepared incorrectly. Ensure the substrate is dissolved in the appropriate buffer and is at the correct concentration.[4] Some substrates are light-sensitive and should be stored accordingly.
Question: My results show high variability between replicate wells. What could be the cause?
Answer: High variability between replicates is a common issue that can often be resolved by refining your experimental technique.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[3] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors, especially when working with small volumes.
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reactions. Gently mix the contents of the wells after adding each component, either by pipetting up and down or by using a plate shaker at a low speed.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to higher or lower absorbance readings. To mitigate this, you can fill the outer wells with buffer or water and use the inner wells for your experiment. Using a plate sealer can also help to minimize evaporation.
-
Temperature Gradients: Uneven heating of the microplate can cause variations in reaction rates across the plate. Ensure the plate is uniformly heated by allowing it to equilibrate to the incubation temperature before adding the final reagent to start the reaction.
Question: I am observing a high background signal in my blank or negative control wells. What should I do?
Answer: A high background signal can mask the true signal from your enzymatic reaction. The source of the high background needs to be identified and addressed.
-
Substrate Instability: The substrate may be spontaneously hydrolyzing in the assay buffer, leading to the production of the colored or fluorescent product without enzymatic activity. To check for this, incubate the substrate in the assay buffer without the enzyme and measure the signal over time. If the signal increases, you may need to adjust the buffer pH or find a more stable substrate.
-
Contaminated Reagents: Contamination of the buffer, substrate, or enzyme with other substances can lead to a high background. Use fresh, high-quality reagents and sterile techniques to prepare your solutions.
-
Sample Interference: If you are testing colored or fluorescent compounds, they can interfere with the absorbance or fluorescence readings.[11] It is crucial to include a proper blank for each sample that contains the sample and all other reagents except the enzyme.[11] This will allow you to subtract the background signal from the sample itself.
Question: The color in my colorimetric assay is not developing or is developing very slowly.
Answer: This issue usually indicates a problem with the reaction conditions or the reagents.
-
Inactive Enzyme or Substrate: As mentioned earlier, check the activity of your enzyme and the integrity of your substrate.[4][5][12]
-
Incorrect pH for Color Development: In assays using p-nitrophenyl (pNP) based substrates, the yellow color of the p-nitrophenolate ion is only visible at a basic pH (typically >9.0).[4] The reaction is often stopped by adding a high pH solution, such as sodium carbonate, to ensure color development and stop the enzymatic reaction.[9][13] If your stop solution is not sufficiently basic, you may not see the expected color.[4]
-
Insufficient Incubation Time: The reaction may not have had enough time to proceed to a detectable level. Ensure you are incubating for the recommended time in your protocol. You can also perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: What are the critical controls to include in a glycosidase inhibition assay?
A1: To ensure the validity of your results, it is essential to include the following controls:
-
Positive Control (100% enzyme activity): Contains the enzyme, substrate, and buffer, but no inhibitor. This control establishes the maximum enzyme activity.[9]
-
Negative Control (0% enzyme activity): Contains the substrate and buffer, but no enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.[9]
-
Inhibitor Control: Contains the enzyme, buffer, and the test inhibitor, but no substrate. This is to check if the inhibitor itself has any absorbance or fluorescence at the measurement wavelength.
-
Vehicle Control: Contains the enzyme, substrate, and the solvent used to dissolve the inhibitor (e.g., DMSO). This ensures that the solvent is not affecting the enzyme activity.
-
Known Inhibitor Control: Using a known inhibitor of the enzyme (e.g., acarbose (B1664774) for α-glucosidase) can help validate that the assay is working correctly and is sensitive to inhibition.[9]
Q2: How do I choose the optimal enzyme and substrate concentrations for my assay?
A2: The optimal concentrations should be determined empirically.
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear over the desired incubation time.[14] You can perform a titration of the enzyme concentration while keeping the substrate concentration constant to find a concentration that gives a robust signal without being in the non-linear range.
-
Substrate Concentration: The substrate concentration is typically set at or near the Michaelis-Menten constant (Km) of the enzyme.[15] This ensures that the assay is sensitive to competitive inhibitors. To determine the Km, you can measure the initial reaction velocity at various substrate concentrations and plot the data using a Lineweaver-Burk or Michaelis-Menten plot.[16]
Q3: How do temperature and pH affect glycosidase activity?
A3: Temperature and pH are critical parameters that significantly influence enzyme activity. Each glycosidase has an optimal temperature and pH at which it exhibits maximum activity.[7][8][10][17] Deviations from these optimal conditions can lead to a decrease in activity or even irreversible denaturation of the enzyme.[7][10] It is crucial to maintain a constant and optimal temperature and pH throughout the assay to obtain reproducible results.[7][10]
Data Presentation
Table 1: Effect of pH on α-Glucosidase Activity
| pH | Relative Activity (%) |
| 4.0 | 45 |
| 5.0 | 85 |
| 6.0 | 98 |
| 6.8 | 100 |
| 7.5 | 70 |
| 8.0 | 50 |
Note: Data are representative and may vary depending on the specific enzyme and buffer system used.
Table 2: Effect of Temperature on β-Glucosidase Activity
| Temperature (°C) | Relative Activity (%) |
| 25 | 60 |
| 37 | 100 |
| 45 | 88 |
| 55 | 65 |
| 65 | 30 |
Note: Data are representative and may vary depending on the specific enzyme and assay conditions.
Experimental Protocols
Detailed Methodology for an In Vitro α-Glucosidase Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose as a positive control inhibitor
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 0.1 M) as a stop solution
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1.0 U/mL stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 5 mM stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of acarbose in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8), 25 µL of the test compound solution (at various concentrations), and 25 µL of the α-glucosidase solution (1.0 U/mL).
-
Positive Control Well (100% Activity): Add 75 µL of 100 mM sodium phosphate buffer (pH 6.8) and 25 µL of the α-glucosidase solution (1.0 U/mL).
-
Blank Well (for each sample concentration): Add 75 µL of 100 mM sodium phosphate buffer (pH 6.8) and 25 µL of the test compound solution.
-
Negative Control Well (0% Activity): Add 100 µL of 100 mM sodium phosphate buffer (pH 6.8).
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of the Reaction:
-
Add 25 µL of the pNPG solution (5 mM) to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination of the Reaction:
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the positive control.
-
A_sample is the absorbance of the sample well.
-
-
Mandatory Visualization
Caption: A troubleshooting workflow for inconsistent results in glycosidase inhibition assays.
Caption: A simplified diagram of a signaling pathway modulated by glycosidase activity.
References
- 1. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 2. k2sci.com [k2sci.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Statistical optimization of production conditions of β-glucosidase from Bacillus stratosphericus strain SG9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,5-Dideoxy-1,5-imino-D-mannitol
Welcome to the technical support center for the purification of 1,5-Dideoxy-1,5-imino-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed and effective method for the purification of this compound, an iminosugar, is ion-exchange chromatography (IEX) . Specifically, cation-exchange chromatography is highly effective due to the basic nature of the imino group, which is protonated at neutral or acidic pH. Other techniques that can be used, often in conjunction with IEX, include standard column chromatography on silica (B1680970) gel and recrystallization.
Q2: Which type of ion-exchange resin is recommended?
A2: A strong acid cation-exchange resin is the preferred choice. Dowex 50W series , particularly Dowex 50W X8, is commonly cited for the purification of iminosugars and related amino compounds.[1][2][3] This resin consists of a sulfonated polystyrene matrix that effectively binds the positively charged this compound, allowing for the separation from neutral impurities.
Q3: How do I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process.[4] Due to the polar nature of this compound, a polar mobile phase is typically required. A common visualization technique for iminosugars on a TLC plate is staining with a ninhydrin (B49086) solution, which reacts with the secondary amine to produce a colored spot.[4][5]
Q4: What are the potential impurities I should be aware of during purification?
A4: Impurities largely depend on the synthetic route. If synthesized via reductive amination of a corresponding keto-sugar, potential impurities could include unreacted starting materials, the intermediate imine, and over-alkylated byproducts.[6][7] Inorganic salts from reagents and buffers are also common and are typically removed during the ion-exchange chromatography and desalting steps.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no binding to the cation-exchange column | The pH of the sample is too high, causing the imino group to be deprotonated. | Ensure the pH of the crude sample solution is adjusted to be at least one pH unit below the pKa of the secondary amine to ensure it is protonated and will bind to the cation-exchange column.[8] |
| The ionic strength of the sample solution is too high. | Dilute the sample with a low ionic strength buffer before loading it onto the column. | |
| Poor separation of the product from impurities | The elution gradient is too steep. | Use a shallower elution gradient with the eluting base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to improve resolution. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column relative to the resin volume. | |
| Product elutes in a very broad peak | The flow rate is too high. | Reduce the flow rate during elution to allow for better equilibrium and sharper peaks. |
| Non-specific interactions with the resin. | Consider adding a small amount of an organic modifier to the eluent if compatible with the product's stability. | |
| Difficulty removing all inorganic salts | Insufficient washing after elution. | After elution from the ion-exchange column, fractions containing the product are often pooled, concentrated, and may require a subsequent desalting step, such as size-exclusion chromatography or dialysis.[8] |
| The purified product is not crystallizing | Residual impurities are present. | Re-purify the material using a different chromatographic technique (e.g., silica gel chromatography with a suitable solvent system) or a different recrystallization solvent system. |
| The incorrect solvent system is being used for recrystallization. | Screen a variety of polar protic solvent systems, such as methanol/ethanol or water/isopropanol, for recrystallization.[9] Slow evaporation of a saturated solution is often effective.[9] |
Experimental Protocols
Protocol 1: Purification by Cation-Exchange Chromatography
This protocol provides a general methodology for the purification of this compound using a strong acid cation-exchange resin.
Materials:
-
Crude this compound
-
Dowex 50W X8 resin (or equivalent strong acid cation-exchanger)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M) for resin protonation
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), dilute solution (e.g., 0.1-2 M) for elution
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin staining solution
Procedure:
-
Resin Preparation:
-
Swell the Dowex 50W X8 resin in deionized water.
-
Wash the resin sequentially with deionized water, 1 M HCl, and then again with deionized water until the eluate is neutral.
-
Pack the resin into a suitable chromatography column.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in deionized water.
-
Adjust the pH of the solution to acidic (e.g., pH 3-4) with dilute HCl to ensure the protonation of the imino group.
-
Load the prepared sample onto the top of the equilibrated resin bed.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to remove unbound neutral impurities and salts. Monitor the eluate by TLC to ensure no product is being washed out.
-
-
Elution:
-
Elute the bound this compound from the resin using a stepwise or linear gradient of a dilute base, such as 0.1 M to 2 M ammonium hydroxide.
-
Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., a mixture of chloroform, methanol, and ammonium hydroxide) and ninhydrin staining.
-
-
Fraction Pooling and Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent and eluting base under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with water may be necessary to remove residual ammonia.
-
The resulting purified this compound can be further dried under high vacuum.
-
Protocol 2: Recrystallization
This protocol is suitable for the final purification step to obtain crystalline this compound.
Materials:
-
Purified this compound (from chromatography)
-
Recrystallization solvent (e.g., methanol/ethanol, water/isopropanol)[9]
Procedure:
-
Dissolve the purified iminosugar in a minimal amount of the chosen hot solvent or solvent mixture.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in a refrigerator or an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that specific yields and purities can vary significantly based on the crude sample's purity and the precise experimental conditions.
| Purification Technique | Stationary Phase / Solvent | Typical Eluent / Conditions | Reported Yield | Reported Purity | Reference |
| Cation-Exchange Chromatography | Dowex 50W X8 | Gradient of NH₄OH (e.g., 0.1 to 2 M) | High recovery | >95% | General method for iminosugars[1][2][3] |
| Silica Gel Chromatography | Silica Gel | CH₂Cl₂/MeOH mixtures | Variable | Variable | [4] |
| Recrystallization | Methanol/Ethanol or Water/Isopropanol | Slow cooling | Variable | High | [9] |
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. Dowex 50W X8 Ion Exchange Resin hydrogen form, 16-50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]
- 2. Dowex 50W X8 hydrogen form, strongly acidic, 200-400mesh 69011-20-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
potential off-target effects of 1,5-Dideoxy-1,5-imino-D-mannitol
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of 1,5-Dideoxy-1,5-imino-D-mannitol (dMM). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound (dMM)?
A1: this compound is primarily known as an inhibitor of α- and β-D-mannosidases.[1] It acts as a mannose analogue.
Q2: Are there any known off-target effects for dMM?
A2: Yes, dMM has been shown to exhibit inhibitory activity against β-D-glucosidases.[1] This is a critical consideration in experiments where the specific inhibition of mannosidases is desired.
Q3: How significant is the inhibition of β-D-glucosidases by dMM?
A3: The inhibition of β-D-glucosidases by dMM is moderate. The Ki values for β-D-glucosidases are reported to be 20 to 150 times larger than those for the inhibition of these enzymes by specific glucosidase inhibitors like 5-amino-5-deoxy-D-glucopyranose.[1] This indicates a lower affinity for glucosidases compared to its primary mannosidase targets.
Q4: What is the mechanism of inhibition?
A4: As an iminosugar, dMM mimics the transition state of the sugar moiety during glycosidic bond hydrolysis, leading to competitive inhibition of glycosidases.[2] The protonated nitrogen atom in the iminosugar ring can form an ion pair with a carboxyl group in the enzyme's active site.[1]
Q5: How does pH affect the inhibitory activity of dMM?
A5: The inhibitory potency of dMM can be enhanced with increasing pH. This is attributed to the ionization of a carboxyl group at the active site of the target enzyme, which then forms an ion pair with the protonated inhibitor.[1]
Troubleshooting Guide
Problem 1: I am using dMM to study mannosidase function, but I am observing unexpected cellular effects that are not consistent with mannosidase inhibition alone.
Possible Cause: The unexpected effects could be due to the off-target inhibition of β-glucosidases by dMM. Inhibition of glucosidases can interfere with glycoprotein (B1211001) processing in the endoplasmic reticulum (ER) and lysosomal function, leading to a broader range of cellular responses.
Suggested Solution:
-
Confirm Off-Target Activity: Perform a selectivity profiling assay to determine the inhibitory activity (IC50 or Ki) of your batch of dMM against both a relevant mannosidase and a β-glucosidase (see Experimental Protocol 1).
-
Use a More Selective Inhibitor: If glucosidase inhibition is confirmed to be an issue, consider using a more selective mannosidase inhibitor or using dMM in parallel with a known glucosidase inhibitor to delineate the specific effects.
-
Analyze Glycoprotein Processing: Assess the N-linked glycan profile of specific glycoproteins to see if there are alterations consistent with glucosidase inhibition (e.g., accumulation of glucosylated glycans) in addition to the expected mannosidase inhibition effects (see Experimental Protocol 2).
Problem 2: The inhibitory potency of dMM in my cell-based assay is much higher/lower than what is reported in the literature for isolated enzymes.
Possible Cause:
-
Cellular Uptake and pH: The local pH of the cellular compartment where the target enzyme resides (e.g., lysosome, ER) can differ from the conditions of an in vitro enzymatic assay. As pH can affect dMM's inhibitory activity, this can lead to discrepancies.[1]
-
Metabolism of the Compound: The compound may be metabolized by the cells, altering its effective concentration.
-
Presence of Multiple Targets: The observed cellular phenotype might be a cumulative result of inhibiting both mannosidases and glucosidases, leading to a more pronounced effect than would be expected from inhibiting either enzyme alone.
Suggested Solution:
-
Control for pH: If possible, use buffers to clamp the pH in your cellular experiments or measure the pH of the relevant compartments to better correlate with in vitro data.
-
Concentration-Response Curve: Generate a full concentration-response curve in your cell-based assay to determine the EC50. Compare this to the in vitro Ki values for both mannosidases and glucosidases.
-
Time-Course Experiment: Perform a time-course experiment to see if the effect of dMM changes over time, which might suggest metabolic instability or indirect effects.
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound against Various Glycosidases
| Enzyme | Source | Ki (µM) | Target Type | Reference |
| α-D-Mannosidase | Jack Beans | 70 - 400 | Primary | [1] |
| α-D-Mannosidase | Almonds | 70 - 400 | Primary | [1] |
| α-D-Mannosidase | Calf Liver | 70 - 400 | Primary | [1] |
| β-D-Mannosidase | Aspergillus wentii | 70 - 400 | Primary | [1] |
| β-D-Glucosidase | Almonds | > 400 | Off-Target | [1] |
| β-D-Glucosidase | Aspergillus wentii | > 400 | Off-Target | [1] |
*Ki values are reported to be 20-150 times larger than for specific glucosidase inhibitors, suggesting significantly weaker inhibition. The exact values are not specified in the source material beyond this comparison.[1]
Experimental Protocols
Protocol 1: Determining the Selectivity Profile of dMM
Objective: To determine the inhibitory concentration (IC50) of dMM against a panel of glycosidases (e.g., α-mannosidase and β-glucosidase).
Materials:
-
This compound (dMM)
-
α-Mannosidase from Jack Beans
-
β-Glucosidase from Almonds
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (for mannosidase)
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside (for glucosidase)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of dMM in water or a suitable buffer. Create a series of dilutions to cover a wide concentration range (e.g., 1 µM to 10 mM).
-
Prepare stock solutions of the enzymes and substrates in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each dMM dilution.
-
Include a positive control (a known inhibitor for each enzyme, if available) and a negative control (buffer only).
-
Add 40 µL of the enzyme solution to each well and pre-incubate for 10 minutes at 37°C.[3]
-
-
Initiate Reaction:
-
Add 50 µL of the appropriate p-nitrophenyl substrate to each well to start the reaction.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range for the uninhibited control.
-
-
Stop Reaction:
-
Add 50 µL of the stop solution to each well.[4] The development of a yellow color indicates the production of p-nitrophenol.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each dMM concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the dMM concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Protocol 2: Analysis of N-linked Glycoprotein Processing
Objective: To assess the impact of dMM on the processing of N-linked glycans in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound (dMM)
-
Cell lysis buffer
-
PNGase F (Peptide-N-Glycosidase F)
-
SDS-PAGE and Western blotting reagents
-
Antibody against a glycoprotein of interest that undergoes N-linked glycosylation.
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of dMM for a specified period (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis:
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer.
-
-
Glycan Analysis by Mobility Shift:
-
Take a portion of the lysate and treat it with PNGase F to remove all N-linked glycans. This will serve as a control for the fully deglycosylated protein.
-
Run the untreated lysates and the PNGase F-treated lysates on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a membrane and probe with an antibody specific to your glycoprotein of interest.
-
-
Data Analysis:
-
Mannosidase Inhibition (Expected On-Target Effect): In dMM-treated cells, the glycoprotein may show a higher molecular weight compared to the untreated control, due to the accumulation of high-mannose N-glycans.
-
Glucosidase Inhibition (Potential Off-Target Effect): If dMM is also inhibiting glucosidases, you may observe an even higher molecular weight species corresponding to glucosylated high-mannose structures. The migration pattern of the glycoprotein from dMM-treated cells can be compared to that from cells treated with a known glucosidase inhibitor (e.g., castanospermine) to infer off-target activity. The fully deglycosylated protein (PNGase F treated) provides a baseline for the polypeptide backbone.
-
Visualizations
Caption: N-linked glycoprotein processing pathway and points of inhibition by dMM.
Caption: Experimental workflow for investigating dMM off-target effects.
Caption: Troubleshooting decision tree for unexpected results with dMM.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
minimizing degradation of 1,5-Dideoxy-1,5-imino-D-mannitol in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the degradation of 1,5-Dideoxy-1,5-imino-D-mannitol in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the stability and integrity of your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Solution has turned yellow or brown | This discoloration is likely due to the Maillard reaction, a common degradation pathway for iminosugars, especially when exposed to heat or alkaline pH. | Discard the solution immediately. Prepare a fresh solution using a high-purity solvent and store it under the recommended conditions (-20°C, protected from light). If your experiment requires elevated temperatures or alkaline conditions, prepare the solution immediately before use. |
| Precipitate forms after thawing a frozen stock solution | The compound's solubility may have been exceeded at lower temperatures, or the precipitate could be a less soluble degradation product. | Gently warm the solution to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. To avoid this, consider preparing a more dilute stock solution. |
| Inconsistent or unexpected experimental results | This could be due to the chemical degradation of the compound over time, leading to a decrease in its effective concentration and the presence of interfering degradation products. Repeated freeze-thaw cycles can also affect the solution's integrity. | Discard the current stock solution and prepare a fresh one. Aliquot the new stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always include a positive control in your experiments to verify the biological activity of the compound. Implement stricter adherence to recommended storage and handling protocols. |
| Loss of biological activity | This is a strong indicator of chemical degradation of this compound. | Discard the current stock and prepare a fresh solution. Confirm the activity of the new stock with a reliable positive control before proceeding with critical experiments. Review and reinforce proper storage and handling procedures to prevent future degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound solutions?
For maximum stability, stock solutions of this compound should be stored at -20°C in tightly sealed, light-protected containers. For short-term storage (a few hours), refrigeration at 2-8°C is acceptable.
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in water, methanol, and DMSO. The choice of solvent should be guided by the specific requirements of your experiment. For biological assays, the use of sterile, nuclease-free water or a biocompatible buffer is highly recommended.
Q3: What is the expected shelf-life of a prepared solution?
The shelf-life is highly dependent on storage conditions (temperature, pH, light exposure) and the solvent used. When stored correctly at -20°C, aqueous stock solutions can be stable for several months. However, it is crucial to visually inspect for any signs of degradation before each use.
Q4: Are there visual indicators of degradation?
Yes, a yellowish or brownish discoloration is a common sign of degradation, often resulting from the Maillard reaction.[1] Any change in color, clarity (e.g., cloudiness), or the formation of a precipitate indicates potential degradation, and the solution should be discarded.[1]
Q5: How can I minimize degradation during my experiments?
To minimize degradation, adhere to the following best practices:
-
Storage: Store stock solutions at -20°C and working solutions at 2-8°C for short periods.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in foil.
-
pH Control: Avoid alkaline pH conditions where possible, as they can accelerate degradation. If an alkaline pH is necessary, prepare the solution immediately before use.
-
Temperature: Avoid exposing solutions to high temperatures.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]
-
Aliquoting: Prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
Quantitative Stability Data
While extensive quantitative stability data for this compound is not widely published, the following table provides a template for generating and recording your own stability data under various experimental conditions. The values provided are illustrative examples based on the expected behavior of similar iminosugars.
| Condition | Solvent | Temperature | pH | Duration | Purity (% Remaining) | Appearance |
| Optimal Storage | Water | -20°C | 7.0 | 6 months | >99% | Colorless, clear |
| Short-term Storage | Water | 4°C | 7.0 | 1 week | ~98% | Colorless, clear |
| Room Temperature | Water | 25°C | 7.0 | 24 hours | ~95% | Colorless, clear |
| Elevated Temperature | Water | 50°C | 7.0 | 8 hours | <90% | Slight yellowing |
| Acidic Condition | 0.1 M HCl | 25°C | 1.0 | 24 hours | ~97% | Colorless, clear |
| Alkaline Condition | 0.1 M NaOH | 25°C | 13.0 | 24 hours | <85% | Noticeable browning |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
Objective: To prepare a stable, high-purity stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., sterile, nuclease-free water, DMSO, or methanol)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the purity and identify potential degradation products of a this compound solution over time using a stability-indicating HPLC method.
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) may be used for optimal separation.
-
This compound solution to be tested
-
Reference standard of this compound
Procedure:
-
Method Setup:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the column temperature (e.g., 25°C).
-
Set the detector wavelength. Since iminosugars lack a strong chromophore, detection might be challenging. Derivatization or use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary for sensitive detection. If using a UV detector, a low wavelength (e.g., <210 nm) might be required.
-
-
Sample Analysis:
-
Inject a known concentration of the reference standard to determine its retention time and peak area.
-
Inject the test solution (stored under specific conditions).
-
Run the HPLC method and record the chromatogram.
-
-
Data Analysis:
-
Compare the chromatogram of the test solution to that of the reference standard.
-
Calculate the percentage of the parent compound remaining in the test solution.
-
Identify any new peaks that may correspond to degradation products.
-
Visualizations
Signaling Pathway: Inhibition of N-linked Glycoprotein (B1211001) Processing
This compound is a potent inhibitor of α-mannosidases, key enzymes in the N-linked glycosylation pathway in the endoplasmic reticulum (ER) and Golgi apparatus. Inhibition of these enzymes disrupts the proper folding of glycoproteins, leading to an accumulation of misfolded proteins in the ER. This can trigger the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD).
Caption: Inhibition of α-mannosidases by this compound disrupts glycoprotein processing.
Experimental Workflow: Stability Assessment
The following workflow outlines the key steps in assessing the stability of this compound solutions under various stress conditions.
Caption: Workflow for conducting forced degradation studies to assess stability.
Logical Relationship: Factors Influencing Degradation
Several factors can influence the rate of degradation of this compound in solution. Understanding these relationships is key to minimizing degradation.
References
Technical Support Center: Enhancing Cellular Uptake of 1,5-Dideoxy-1,5-imino-D-mannitol (Deoxymannojirimycin)
Welcome to the technical support center for 1,5-Dideoxy-1,5-imino-D-mannitol, also commonly known as Deoxymannojirimycin (DMJ). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential challenges related to the cellular uptake and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DMJ)?
A1: this compound is a potent and selective inhibitor of Class I α-1,2-mannosidases, which are key enzymes in the N-linked glycosylation pathway within the endoplasmic reticulum and Golgi apparatus.[1] By blocking these enzymes, DMJ prevents the trimming of mannose residues from nascent glycoproteins, leading to an accumulation of proteins with high-mannose N-glycans.[2] This disruption of the normal glycosylation process can induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which may ultimately trigger apoptosis.[1][3][4]
Q2: What are the main challenges associated with the cellular uptake of DMJ?
A2: As an iminosugar, DMJ is a hydrophilic molecule. Its high hydrophilicity can limit its ability to passively diffuse across the lipid bilayers of cell membranes, potentially resulting in poor bioavailability and reduced therapeutic efficacy in some experimental systems.[5] The efficiency of DMJ uptake and its efflux can also vary significantly between different cell lines.[6]
Q3: What strategies can be employed to enhance the cellular uptake of DMJ?
A3: Several strategies can be explored to improve the intracellular delivery of DMJ and other iminosugars:
-
Liposomal Formulations: Encapsulating DMJ within liposomes can facilitate its delivery across the cell membrane.[7] Liposome-mediated delivery has been shown to dramatically increase the efficacy of other iminosugars, such as the deoxynojirimycin (DNJ) derivative N-butyl-DNJ, by reducing the required effective dose.[8][9]
-
Derivatization: Modifying the structure of the iminosugar to increase its lipophilicity is a common strategy. N-alkylation, for instance, involves adding alkyl chains to the nitrogen atom of the piperidine (B6355638) ring, which can significantly improve membrane permeability and cellular uptake.[5][10]
-
Nanoparticle-Based Delivery Systems: Various nanocarriers, such as polymeric nanoparticles, are being investigated to improve the delivery of hydrophilic drugs.[11][12][13] These systems can protect the drug from degradation and facilitate its transport into the cell.
Q4: How can I confirm that DMJ is effectively inhibiting N-glycan processing in my cells?
A4: You can verify the inhibitory activity of DMJ through several methods:
-
Western Blotting: Analyze a known glycoprotein (B1211001) of interest. Successful inhibition by DMJ will result in an accumulation of the high-mannose form of the glycoprotein, which often leads to a shift in its apparent molecular weight on an SDS-PAGE gel.[14]
-
Lectin Blotting: Use lectins that specifically bind to high-mannose structures, such as Concanavalin A (Con A). An increased signal in DMJ-treated cell lysates compared to controls indicates an accumulation of high-mannose glycans.[14]
-
Mass Spectrometry: For a detailed and quantitative analysis, N-glycan profiling using liquid chromatography-mass spectrometry (LC-MS) can precisely identify and quantify the different glycan structures present on glycoproteins, confirming the expected shift towards high-mannose species.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound (DMJ).
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
-
Possible Cause: The cellular effects of DMJ, including the induction of ER stress and apoptosis, are dose-dependent.[4][15] The concentration used may be too high for your specific cell line, or the exposure time may be too long.[15] Different cell lines exhibit varying sensitivities to agents that disrupt N-linked glycosylation.[14]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Treat your cells with a range of DMJ concentrations to determine the optimal concentration that provides the desired inhibitory effect while minimizing cytotoxicity. Assess cell viability using standard methods like MTT or Trypan Blue exclusion assays.[15]
-
Optimize Incubation Time: Test different exposure durations to find the minimum time required to achieve the desired effect.
-
Review Cell Line Sensitivity: Consult the literature to see if your cell line is known to be particularly sensitive to ER stress-inducing agents.
-
Issue 2: Low or Incomplete Efficacy of DMJ
-
Possible Cause: The observed efficacy of DMJ can be compromised by several factors including suboptimal inhibitor concentration, poor cellular uptake, inhibitor instability, or the presence of less sensitive mannosidase isoforms.[6]
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your DMJ stock solution is prepared correctly and has not degraded. It is recommended to aliquot stock solutions and store them at -20°C for long-term storage, avoiding repeated freeze-thaw cycles.[15]
-
Increase Concentration/Incubation Time: Based on your dose-response data, you may need to increase the concentration or extend the incubation period to achieve sufficient intracellular levels of the inhibitor.
-
Enhance Cellular Uptake: Consider using one of the enhancement strategies described in FAQ Q3, such as liposomal formulations.
-
Confirm Target Presence: Ensure that the targeted α-1,2-mannosidases are expressed in your cell line and that there are no resistant isoforms confounding the results.
-
Issue 3: High Variability in Experimental Results
-
Possible Cause: Inconsistent results can often be traced back to variations in cell culture and experimental procedures.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a consistent cell seeding density across all wells and plates to ensure uniformity.[15]
-
Ensure Homogeneous Mixing: After adding DMJ to the culture medium, mix thoroughly before applying it to the cells to ensure an even distribution.[15]
-
Mitigate Edge Effects: In multi-well plates, the outer wells are more prone to evaporation and temperature changes. Avoid using these wells for critical experimental samples; instead, fill them with sterile PBS or medium.[15]
-
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vitro Efficacy of Deoxymannojirimycin (DMJ) and its Derivatives
| Compound | Cell Line | Assay | IC₅₀ / EC₅₀ | Reference |
| 1-Deoxymannojirimycin (DMJ) | - | Class I α1,2-mannosidase inhibition | 20 µM | [16] |
| 1-Deoxymannojirimycin (DMJ) | CEM cells | Anti-HIV-1 (mutant strains) | 90 - 155 µM | [16] |
| 1-Deoxymannojirimycin (DMJ) | UT-1 cells | Accumulation of Man₈GlcNAc₂ | 150 µM | [16] |
| 1-Deoxymannojirimycin (DMJ) | HT-29 cells | α-mannosidase I inhibition | 2 mM (complete inhibition) | [16] |
| N-butyl-DNJ (NB-DNJ) | Human monocyte-derived macrophages | Dengue virus inhibition | Potent inhibition (specific IC₅₀ not provided) | [7][8] |
| Liposome-encapsulated NB-DNJ | In vivo (mouse model) | Enhanced survival (Dengue) | 3-log₁₀ dose reduction vs. free drug | [7][8][9] |
Experimental Protocols
Protocol 1: General Treatment of Mammalian Cells with DMJ
This protocol provides a general workflow for treating mammalian cells to study the effects of DMJ on glycoprotein processing.[17]
-
Cell Seeding: Plate adherent or suspension cells at the desired density in appropriate culture vessels and allow adherent cells to attach overnight.
-
Preparation of DMJ Working Solution: Prepare a stock solution of DMJ in sterile water or PBS. On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., determined from a dose-response experiment).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing DMJ.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvesting:
-
Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper or trypsin.
-
Suspension cells: Collect by centrifugation.
-
-
Downstream Analysis: Proceed with cell lysis and subsequent analyses, such as Western blotting, lectin blotting, or mass spectrometry-based glycan analysis.
Protocol 2: N-Glycan Profiling by LC-MS to Validate DMJ Activity
This protocol details the workflow for analyzing changes in the N-glycan profile of cells following DMJ treatment.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293) and allow them to adhere.
-
Treat cells with the desired working concentration of DMJ (typically 1-2 mM) for 48-72 hours. Include an untreated control group.
-
-
Protein Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellets in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
Glycan Release:
-
Take 50-100 µg of protein from each sample.
-
Denature the proteins (e.g., with 8 M Guanidine HCl).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Release the N-glycans from the proteins by incubating with the enzyme PNGase F.
-
-
Glycan Purification and Labeling:
-
Purify the released N-glycans using a solid-phase extraction (SPE) method.
-
Label the purified glycans with a fluorescent tag (e.g., procainamide) to enhance detection.
-
-
LC-MS Analysis:
-
Analyze the labeled N-glycans using a liquid chromatography system coupled to a mass spectrometer.
-
Separate the glycans based on their structure and size.
-
Identify and quantify the relative abundance of different glycan structures (e.g., high-mannose, complex, hybrid) based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: Compare the N-glycan profiles of DMJ-treated cells and untreated controls. A successful inhibition will show a significant increase in the relative abundance of high-mannose structures (e.g., Man₈GlcNAc₂ and Man₉GlcNAc₂).
Visualizations
Caption: DMJ inhibits α-1,2-mannosidase I, leading to ER stress and apoptosis.
Caption: Experimental workflow for N-glycan profiling by LC-MS after DMJ treatment.
Caption: Troubleshooting workflow for low DMJ efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome-mediated delivery of iminosugars enhances efficacy against dengue virus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome-Mediated Delivery of Iminosugars Enhances Efficacy against Dengue Virus <i>In Vivo</i> [ouci.dntb.gov.ua]
- 10. Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Emerging trends in nano-based antidiabetic therapeutics: a path to effective diabetes management - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00159H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cytotoxicity of 1,5-Dideoxy-1,5-imino-D-mannitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with 1,5-Dideoxy-1,5-imino-D-mannitol (also known as 1-deoxymannojirimycin, DMJ) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected levels of cell death in our cultures treated with this compound. What is the likely cause?
A1: this compound is a potent inhibitor of α-mannosidase I, an enzyme crucial for the processing of N-linked glycans in the endoplasmic reticulum (ER).[1][2] Inhibition of this enzyme disrupts proper glycoprotein (B1211001) folding, leading to an accumulation of misfolded proteins in the ER. This condition, known as ER stress, can trigger the Unfolded Protein Response (UPR).[2] If the ER stress is prolonged or severe, the UPR can shift from a pro-survival to a pro-apoptotic response, inducing programmed cell death.[2]
Q2: How can we confirm that the observed cytotoxicity is due to ER stress-induced apoptosis?
A2: To confirm the mechanism of cell death, you can perform a series of assays:
-
Assess ER Stress Markers: Use Western blotting or qPCR to measure the expression levels of key UPR-associated proteins and genes, such as GRP78/BiP, CHOP, and spliced XBP1.[1][2] An upregulation of these markers in treated cells compared to controls would indicate the induction of ER stress.
-
Measure Caspase Activity: Apoptosis is often executed by a family of proteases called caspases.[3] You can use commercially available kits, such as the Caspase-Glo® 3/7 Assay, to measure the activity of executioner caspases-3 and -7.[4] An increase in caspase activity would suggest apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V-positive population would confirm apoptosis.
Q3: What are typical cytotoxic concentrations of this compound?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. The following table summarizes some reported values.
Quantitative Data Summary
| Cell Line | Assay Duration | IC50 / Effective Concentration | Notes | Reference |
| HT-29 (Human Colon Cancer) | Not Specified | 2 mM | Complete inhibition of α-mannosidase I activity. | [5] |
| P815 (Mastocytoma) and EL-4 (T-lymphoma) | 24 hours | 2 mM | Inhibition of Golgi α-mannosidase I. | [5] |
| CEM (T-lymphoblastoid) | Not Specified | 100-250 µM | Potentiation of antiviral efficacy of carbohydrate-binding agents. | [5] |
| UT-1 | 15 hours | 150 µM | Accumulation of Man8GlcNAc2 on HMG-CoA reductase. | [5] |
Q4: We need to use a high concentration of this compound for our experiment, but it's causing too much cell death. How can we mitigate this cytotoxicity?
A4: If reducing the concentration of this compound is not feasible for your experimental goals, you can try to alleviate the downstream cellular stress.
-
Co-treatment with ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA) have been shown to reduce ER stress and protect cells from apoptosis.[6] You could perform a dose-response experiment to find a non-toxic concentration of an ER stress inhibitor that can rescue the viability of your cells when co-incubated with this compound.
-
Optimize Treatment Duration: Consider reducing the exposure time of your cells to the compound. A shorter treatment duration might be sufficient to achieve the desired enzymatic inhibition without triggering a full-blown apoptotic response.
-
Use a Different Cell Line: Some cell lines are inherently more sensitive to ER stress than others. If your experimental design allows, you could screen different cell lines to find one that is more resistant to the cytotoxic effects of this compound.
Q5: Our cell viability results are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several factors. Here are some troubleshooting steps:
-
Ensure Proper Mixing: After adding the this compound stock solution to your culture medium, ensure it is thoroughly mixed before applying it to the cells.[5]
-
Minimize Edge Effects: In multi-well plates, the outer wells are more prone to evaporation and temperature fluctuations, which can affect cell health.[5] Consider filling the outermost wells with sterile PBS or medium and not using them for your experimental conditions.[5]
-
Consistent Cell Seeding Density: Use a hemocytometer or an automated cell counter to ensure you are plating the same number of cells for each experiment.[5] Cell density can influence the cellular response to cytotoxic agents.
-
Check for Contamination: Microbial contamination can significantly impact cell viability. Regularly check your cultures for any signs of contamination.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of mitochondria.[5]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).[5]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Iminosugars With Endoplasmic Reticulum α-Glucosidase Inhibitor Activity Inhibit ZIKV Replication and Reverse Cytopathogenicity in vitro [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to Mannosidase Inhibitors: 1,5-Dideoxy-1,5-imino-D-mannitol vs. Swainsonine
For Researchers, Scientists, and Drug Development Professionals
The study of N-linked glycosylation, a critical cellular process for protein folding, trafficking, and function, relies heavily on the use of specific inhibitors to dissect its complex pathways.[1] Mannosidases, key enzymes that trim mannose residues from nascent N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus, are primary targets for such inhibitors.[1] This guide provides an objective, data-driven comparison of two widely used mannosidase inhibitors: 1,5-Dideoxy-1,5-imino-D-mannitol (DIM) and swainsonine (B1682842).
Introduction to the Inhibitors
This compound (DIM) is a synthetic iminosugar, a class of compounds where the endocyclic oxygen of a sugar is replaced by a nitrogen atom.[2][3] These glycomimetics are potent glycosidase inhibitors, often mimicking the transition state of the enzymatic reaction.[4][5] DIM is known for its inhibitory activity against α-mannosidases.
Swainsonine is a natural indolizidine alkaloid first isolated from plants of the Swainsona genus.[6][7] It is a potent inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase.[6][8][9][10] Its inhibitory action leads to the accumulation of partially processed oligosaccharides, causing a condition known as locoism in livestock that consume plants containing it.[8][9][10]
Mechanism of Action and Specificity
Both inhibitors function by interfering with the trimming of mannose residues during N-glycan processing, but they target different enzymes in the pathway. This specificity allows researchers to generate glycoproteins with distinct, predictable glycan structures.
-
This compound (DIM): Primarily targets Golgi α-mannosidase I . By inhibiting this enzyme, DIM causes the accumulation of high-mannose oligosaccharides, specifically Man7-9GlcNAc2 structures.[11] Some studies suggest it may not effectively inhibit lysosomal α-mannosidase intracellularly.[12]
-
Swainsonine: Is a potent inhibitor of Golgi α-mannosidase II and lysosomal α-mannosidase .[6][7][8][9][10][13] Inhibition of Golgi mannosidase II disrupts the formation of complex-type N-glycans, leading to the production of hybrid-type glycans.[6][14] Its structure mimics the mannosyl cation intermediate, allowing it to bind tightly to the enzyme's active site.[8]
The different points of intervention in the N-glycan processing pathway are visualized below.
Caption: N-Glycan processing pathway showing points of inhibition.
Quantitative Inhibitor Performance
The efficacy of these inhibitors is measured by their inhibition constant (Kᵢ) and/or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Source Organism/Tissue | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| This compound | α-D-Mannosidase | Jack Bean | 70 | - | [15] |
| α-D-Mannosidase | Almonds | 400 | - | [15] | |
| α-D-Mannosidase | Calf Liver | 120 | - | [15] | |
| β-D-Mannosidase | Aspergillus wentii | 110 | - | [15] | |
| Swainsonine | Golgi Mannosidase II | Rat Liver | - | ~0.1-1.0 | [14] |
| Lysosomal α-Mannosidase | Rat Liver | - | - | [8][16] | |
| α-D-Mannosidase | Jack Bean | - | 0.1 - 0.4 | [16][17] |
Note: Kᵢ and IC₅₀ values can vary depending on the enzyme source, substrate, and assay conditions.
Cellular Effects and Research Applications
The distinct mechanisms of DIM and swainsonine lead to different cellular outcomes, making them suitable for different research applications.
-
DIM-treated cells accumulate glycoproteins with large, high-mannose structures (Man₇₋₉GlcNAc₂).[11] This is useful for studying the role of early-stage N-glycan processing in protein quality control and ER-associated degradation (ERAD).
-
Swainsonine-treated cells accumulate glycoproteins with hybrid-type N-glycans.[6][14] This has been instrumental in studying the functions of complex N-glycans in cell-cell recognition, receptor signaling, and metastasis.[6][9] For example, swainsonine treatment can increase the binding of certain lectins like Concanavalin A to the cell surface.[14] It also has potential applications as an anti-cancer and immunomodulatory agent.[6][9]
Experimental Protocols
Protocol: In Vitro Mannosidase Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ value of an inhibitor using a chromogenic or fluorogenic substrate.
1. Materials:
- Purified α-mannosidase (e.g., from Jack Bean, commercial source).
- Assay Buffer: Typically a citrate (B86180) or acetate (B1210297) buffer at the optimal pH for the enzyme (e.g., pH 4.5 for Jack Bean α-mannosidase).[18]
- Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-mannose).
- Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).
- Inhibitors: Stock solutions of DIM and swainsonine in water or appropriate buffer.
- 96-well microplate.
- Microplate reader.
2. Procedure:
- Prepare Reagents:
- Dilute the enzyme in cold assay buffer to a working concentration.
- Prepare a series of inhibitor dilutions (e.g., 10 concentrations for a dose-response curve) in assay buffer.
- Prepare the substrate solution in assay buffer.
- Assay Setup (in a 96-well plate):
- Add 20 µL of assay buffer (for control) or inhibitor dilution to appropriate wells.
- Add 20 µL of enzyme solution to all wells.
- Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes. Some protocols note that pre-incubation can increase the inhibitory effect of swainsonine on Jack Bean mannosidase.[16]
- Initiate the reaction by adding 20 µL of the substrate solution to all wells.
- Incubation:
- Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
- Stopping the Reaction:
- Add 100 µL of Stop Solution to each well. The stop solution raises the pH, halting the enzyme reaction and developing the yellow color of the p-nitrophenolate product.
- Data Acquisition:
- Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
- Subtract the absorbance of a blank (no enzyme) from all readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep [label="Prepare Reagents:\n- Serial dilutions of inhibitor\n- Enzyme solution\n- Substrate solution"];
plate [label="Plate Setup (96-well):\nAdd inhibitor/buffer, then enzyme"];
preincubate [label="Pre-incubate plate\n(e.g., 15 min at 37°C)"];
react [label="Initiate reaction:\nAdd substrate to all wells"];
incubate [label="Incubate plate\n(e.g., 30 min at 37°C)"];
stop [label="Stop reaction:\nAdd Stop Solution (e.g., Na₂CO₃)"];
read [label="Read Absorbance\n(405 nm)"];
analyze [label="Data Analysis:\nCalculate % inhibition,\nplot dose-response curve,\ndetermine IC₅₀"];
end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep -> plate -> preincubate -> react -> incubate -> stop -> read -> analyze -> end;
}
Caption: Workflow for an in vitro mannosidase inhibition assay.
Summary and Conclusion
Choosing between this compound and swainsonine depends entirely on the research objective.
Choose DIM to study the effects of inhibiting Golgi mannosidase I and to produce glycoproteins with high-mannose N-glycans. It is a valuable tool for investigating ER-level glycoprotein (B1211001) processing and quality control.
Choose Swainsonine to study the effects of inhibiting Golgi mannosidase II and to generate glycoproteins with hybrid-type N-glycans. Its potent, well-characterized activity makes it the standard for investigating the roles of complex N-glycans in cellular processes and for studies related to cancer and immunology.
Both compounds are powerful chemical tools that, when used appropriately, can provide significant insights into the complex world of glycobiology. Researchers should carefully consider the specific mannosidase isoform and cellular pathway they wish to investigate before selecting an inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swainsonine - Wikipedia [en.wikipedia.org]
- 7. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 9. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The toxicology mechanism of endophytic fungus and swainsonine in locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the alpha-mannosidase inhibitors, 1,4-dideoxy-1,4-imino-D-mannitol and swainsonine, on glycoprotein catabolism in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of 1,5-Dideoxy-1,5-imino-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 1,5-Dideoxy-1,5-imino-D-mannitol and its alternatives against key glycosidase enzymes. The information is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the selection of appropriate tools for studying glycosylation pathways and for the development of novel therapeutics.
Introduction to this compound
This compound is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom.[1] This structural feature allows them to act as potent and specific inhibitors of glycosidases, enzymes that play crucial roles in the processing of N-linked glycans on proteins.[2][3] The inhibition of these enzymes can have profound effects on cellular processes, making iminosugars valuable tools for research and potential therapeutic agents for a variety of diseases, including viral infections and cancer.[1]
Comparative Inhibitory Activity
The inhibitory potency of this compound and its alternatives is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available data for these compounds against various α- and β-mannosidases.
| Inhibitor | Enzyme | Source | Kᵢ (µM) | Citation |
| This compound | α-D-Mannosidase | Jack Beans | 70 | [4] |
| This compound | α-D-Mannosidase | Almonds | 400 | [4] |
| This compound | α-D-Mannosidase | Calf Liver | 150 | [4] |
| This compound | β-D-Mannosidase | Aspergillus wentii | 300 | [4] |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | α-Mannosidase | Jack Bean | - | [5] |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | Lysosomal α-Mannosidase | - | - | [5] |
| 1,4-Dideoxy-1,4-imino-D-mannitol (DIM) | AMAN-2 (Golgi-type α-mannosidase) | C. elegans | 0.81 (IC₅₀) | [6][7] |
| 6-Deoxy-DIM | AMAN-2 (Golgi-type α-mannosidase) | C. elegans | 0.19 | [6][7] |
| Swainsonine | α-Mannosidase II (Golgi) | - | - | [3] |
| Swainsonine | Lysosomal α-Mannosidase | - | - | [3][8] |
| Swainsonine | α-Mannosidase | - | 0.1 - 1.0 | [2] |
| Kifunensine | Mannosidase I | Plant | 0.02 - 0.05 (IC₅₀) | [9] |
Table 1: Inhibitory Activity (Kᵢ and IC₅₀) of this compound and Alternatives against Mannosidases.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves enzymatic assays that measure the rate of a reaction in the presence and absence of the inhibitor.
General Protocol for Determination of Kᵢ and IC₅₀ for Mannosidase Inhibitors
1. Materials:
- Enzyme: Purified α- or β-mannosidase from a specified source (e.g., Jack Bean, bovine liver).
- Substrate: A suitable chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM).
- Inhibitor: this compound or alternative compound of interest.
- Buffer: A buffer system appropriate for the specific enzyme, maintaining a constant pH (e.g., sodium acetate (B1210297) buffer, pH 4.5 for lysosomal mannosidases).
- Stop Solution: A solution to terminate the enzymatic reaction (e.g., a high pH solution like sodium carbonate).
- Instrumentation: A spectrophotometer or fluorometer capable of measuring the product formation at a specific wavelength.
2. Procedure:
- Enzyme Assay:
- Prepare a series of dilutions of the inhibitor in the assay buffer.
- In a microplate or cuvette, combine the assay buffer, a fixed concentration of the substrate (typically at or near the Michaelis constant, Kₘ), and varying concentrations of the inhibitor.
- Initiate the reaction by adding a fixed amount of the enzyme.
- Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.
- Stop the reaction by adding the stop solution.
- Measure the absorbance or fluorescence of the product formed.
- Data Analysis:
- IC₅₀ Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10][11]
- Kᵢ Determination: Perform the enzyme assay with multiple substrate concentrations at each inhibitor concentration. The data can then be analyzed using various kinetic models, such as the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot), to determine the type of inhibition and the Kᵢ value.[12][13] The Cheng-Prusoff equation can be used to convert IC₅₀ values to Kᵢ.[10]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by the inhibition of mannosidases is the N-glycan biosynthesis pathway . This pathway is responsible for the post-translational modification of many proteins, which is crucial for their proper folding, stability, and function.[14][15]
Caption: N-glycan biosynthesis pathway and points of inhibition.
The diagram above illustrates the key stages of N-glycan biosynthesis, starting in the endoplasmic reticulum and proceeding through the Golgi apparatus. This compound and its analogs primarily target α-mannosidases I and II in the Golgi, thereby preventing the trimming of high-mannose glycans and the subsequent formation of complex and hybrid N-glycans.[16][17]
Caption: General experimental workflow for determining inhibitory activity.
This workflow outlines the standard procedure for assessing the inhibitory potential of a compound against a specific glycosidase. The process involves careful preparation of reagents, execution of the enzymatic reaction under controlled conditions, measurement of the reaction product, and subsequent data analysis to determine key inhibitory parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Dideoxy-1,4-imino-D-mannitol inhibits glycoprotein processing and mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kifunensine, a potent inhibitor of the glycoprotein processing mannosidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. Understanding the Kinetics of Enzyme:Inhibitor Interactions - Confluence Discovery Technologies [confluencediscovery.com]
- 14. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 15. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 16. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]
Comparative Analysis of 1,5-Dideoxy-1,5-imino-D-mannitol's Cross-Reactivity with Glycosidases
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Glycosidase Inhibitory Profile of 1,5-Dideoxy-1,5-imino-D-mannitol.
This compound, also known as deoxymannojirimycin (DMJ), is a potent inhibitor of certain glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This guide provides a comparative analysis of its inhibitory activity against a panel of glycosidases, supported by experimental data, to elucidate its cross-reactivity profile. This information is vital for researchers designing experiments involving glycosylation pathways and for professionals in drug development exploring iminosugar-based therapeutics.
Quantitative Inhibition Data
The inhibitory potency of this compound against various glycosidases is summarized in the table below. The data, presented as inhibition constants (Ki), reveal a significant selectivity for mannosidases and fucosidases over other glycosidases.
| Enzyme | Source | Substrate | Ki (µM) |
| α-Mannosidase | Jack Bean | p-Nitrophenyl-α-D-mannopyranoside | 70[1] |
| α-Mannosidase | Almonds | p-Nitrophenyl-α-D-mannopyranoside | 400[1] |
| α-Mannosidase | Calf Liver | p-Nitrophenyl-α-D-mannopyranoside | 100[1] |
| β-Mannosidase | Aspergillus wentii | p-Nitrophenyl-β-D-mannopyranoside | 200[1] |
| β-Glucosidase | Almonds | p-Nitrophenyl-β-D-glucopyranoside | Weak Inhibition |
| β-Glucosidase | Aspergillus wentii | p-Nitrophenyl-β-D-glucopyranoside | Weak Inhibition |
| α-L-Fucosidase | Human Liver | p-Nitrophenyl-α-L-fucopyranoside | More potent inhibitor than against α-D-mannosidase[2][3] |
Signaling Pathway: N-Linked Glycosylation
This compound exerts its biological effects primarily through the inhibition of α-mannosidases involved in the N-linked glycosylation pathway. This pathway is essential for the proper folding, trafficking, and function of many glycoproteins. By inhibiting key mannosidases in the endoplasmic reticulum and Golgi apparatus, this iminosugar can alter the final structure of N-glycans on glycoproteins.
Caption: Inhibition of Golgi α-Mannosidase II by this compound in the N-linked glycosylation pathway.
Experimental Protocols
The following are detailed methodologies for the key glycosidase inhibition assays cited in this guide.
General Experimental Workflow for Glycosidase Inhibition Assay
Caption: General workflow for a colorimetric glycosidase inhibition assay.
Protocol 1: α-Mannosidase Inhibition Assay
-
Enzyme Source: Jack Bean α-Mannosidase
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Buffer: 50 mM Sodium Acetate, pH 5.0
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 20 µL of the inhibitor solution, 20 µL of the enzyme solution, and 140 µL of the assay buffer to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPM substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Sodium Carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki value using appropriate kinetic models.
-
Protocol 2: β-Mannosidase Inhibition Assay
-
Enzyme Source: Aspergillus wentii β-Mannosidase
-
Substrate: p-Nitrophenyl-β-D-mannopyranoside
-
Buffer: 50 mM Sodium Acetate, pH 4.5
-
Procedure: The procedure is analogous to the α-mannosidase inhibition assay, with the substitution of the appropriate enzyme and substrate.
Protocol 3: β-Glucosidase Inhibition Assay
-
Enzyme Source: Almonds β-Glucosidase
-
Substrate: p-Nitrophenyl-β-D-glucopyranoside
-
Buffer: 50 mM Sodium Acetate, pH 5.0
-
Procedure: The procedure is analogous to the α-mannosidase inhibition assay, with the substitution of the appropriate enzyme and substrate.
Protocol 4: α-L-Fucosidase Inhibition Assay
-
Enzyme Source: Human Liver α-L-Fucosidase
-
Substrate: p-Nitrophenyl-α-L-fucopyranoside
-
Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5
-
Procedure: The procedure is analogous to the α-mannosidase inhibition assay, with the substitution of the appropriate enzyme, substrate, and buffer.
This guide provides a foundational understanding of the cross-reactivity of this compound. Further studies are warranted to determine its inhibitory constants against a broader range of glycosidases and to fully elucidate its therapeutic potential.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Comparative Guide to 1,5-Dideoxy-1,5-imino-D-mannitol Derivatives as Glycosidase Inhibitors
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of enzyme inhibitors is paramount for the rational design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of 1,5-dideoxy-1,5-imino-D-mannitol derivatives, a class of iminosugars with significant potential as glycosidase inhibitors. By examining the impact of structural modifications on their inhibitory activity, we aim to provide a clear framework for future drug discovery efforts in areas such as antiviral and cancer therapies.
This compound, a piperidine (B6355638) analogue of D-mannose, serves as a core scaffold for the development of potent inhibitors of various glycosidases, particularly α-mannosidases. These enzymes play a crucial role in the N-linked glycosylation pathway, a fundamental process for the correct folding and function of many cellular and viral proteins. Inhibition of these enzymes can disrupt viral replication and interfere with cancer cell growth and metastasis.
Performance Comparison of this compound Derivatives
The inhibitory potency of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine ring. Modifications at the nitrogen atom (N-substitution) and at various carbon positions have been explored to enhance activity and selectivity.
N-Substituted Derivatives
N-alkylation of the parent iminosugar has been a common strategy to modulate its inhibitory profile. The length and nature of the alkyl chain can significantly influence the interaction with the target enzyme.
| Compound | Derivative | Target Enzyme | Ki (µM) | Reference |
| 1 | This compound | α-D-Mannosidase (Jack Bean) | 70 - 400 | [1] |
| 2 | This compound | α-D-Mannosidase (Almonds) | 70 - 400 | [1] |
| 3 | This compound | α-D-Mannosidase (Calf Liver) | 70 - 400 | [1] |
| 4 | This compound | β-D-Mannosidase (Aspergillus wentii) | 70 - 400 | [1] |
Note: The range of Ki values for the parent compound reflects variations in experimental conditions and enzyme sources.
C-Substituted and Other Derivatives
Modifications at other positions of the piperidine ring have also been investigated to explore the binding pockets of target glycosidases.
| Compound | Derivative | Target Enzyme | IC50 / Ki (µM) | Reference |
| 5 | N-acetyl-6-amino-6-deoxy-1,5-imino-D-mannitol | α-L-Fucosidase | Potent and specific inhibitor (qualitative) | [2] |
| 6 | 5-amino-5-deoxy-D-mannopyranose | α-D-Mannosidases | Ki: 1.2 - 20 | [1] |
Key Findings from Structure-Activity Relationship Studies:
-
The parent this compound scaffold exhibits micromolar inhibition against various α- and β-mannosidases.[1]
-
The presence of a protonated nitrogen at physiological pH is crucial for mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, a key feature for potent inhibition.[1]
-
N-substitution can modulate the inhibitory activity and selectivity, although extensive studies on a wide range of N-alkylated this compound derivatives are less reported compared to their pyrrolidine (B122466) (1,4-dideoxy-1,4-imino-d-mannitol) counterparts.
-
Modifications at other positions, such as the introduction of an N-acetyl-6-amino group, can lead to potent and specific inhibition of other glycosidases like α-L-fucosidase.[2]
-
The corresponding pyranose form, 5-amino-5-deoxy-D-mannopyranose, generally shows stronger inhibition of mannosidases compared to the mannitol (B672) derivative, highlighting the importance of the ring structure in enzyme recognition.[1]
Signaling Pathway Involvement: The N-Glycan Biosynthesis and ER Quality Control
This compound and its derivatives primarily exert their biological effects by inhibiting α-mannosidases, which are key enzymes in the N-glycan processing pathway within the endoplasmic reticulum (ER). This pathway is integral to the ER quality control system, ensuring that only correctly folded glycoproteins are transported to their final destinations.
Inhibition of α-mannosidase I by this compound derivatives leads to the accumulation of high-mannose N-glycans (Man₉GlcNAc₂). This disruption of the normal processing cascade can prevent the proper folding of glycoproteins, leading to their retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway. For enveloped viruses that rely on host cell machinery for the glycosylation of their envelope proteins, this inhibition can be detrimental to the production of infectious viral particles. Similarly, in cancer cells, altered glycosylation can affect cell adhesion, signaling, and metastasis.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a protected mannofuranoside derivative.
Workflow for the Synthesis of this compound:
A representative synthesis involves the conversion of benzyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside over six steps to yield the target iminosugar.[1]
α-Mannosidase Inhibition Assay
The inhibitory activity of this compound derivatives against α-mannosidase is typically determined using a chromogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Buffer solution (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 4.5)
-
Test compounds (this compound derivatives)
-
Stop solution (e.g., 0.2 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the buffer solution.
-
In a 96-well microplate, add a solution of α-mannosidase to each well.
-
Add the different concentrations of the test compounds to the wells. A control well should contain buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPM substrate solution to each well.
-
Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) using Lineweaver-Burk or Dixon plots.
Conclusion
The structure-activity relationship of this compound derivatives reveals a nuanced interplay between the core piperidine scaffold and its substituents in determining the potency and selectivity of glycosidase inhibition. While the parent compound shows promise, further exploration of N- and C-substituted analogs is warranted to develop highly effective inhibitors for therapeutic applications. The disruption of the N-glycan processing pathway provides a clear mechanistic basis for their antiviral and anticancer potential. The experimental protocols and SAR data presented in this guide offer a valuable resource for researchers dedicated to the rational design and development of novel iminosugar-based drugs.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 1,5-Dideoxy-1,5-imino-D-mannitol and Alternative Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Enzyme Inhibition Kinetics, Experimental Protocols, and Affected Signaling Pathways.
This guide provides a comprehensive kinetic analysis of 1,5-Dideoxy-1,5-imino-D-mannitol as a glycosidase inhibitor, comparing its performance with other established inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the biochemical pathways and experimental workflows involved.
Comparative Kinetic Analysis of Glycosidase Inhibitors
This compound is a known inhibitor of several glycosidases, primarily α- and β-mannosidases, and to a lesser extent, β-glucosidases.[1] Its efficacy is compared here with other well-characterized inhibitors.
Inhibition of α-Mannosidases
α-Mannosidases are critical enzymes in the N-linked glycosylation pathway, responsible for trimming mannose residues from nascent glycoproteins. Inhibition of these enzymes can lead to the accumulation of high-mannose glycans, affecting protein folding and function.
Table 1: Comparison of Ki Values for α-Mannosidase Inhibitors
| Inhibitor | Enzyme Source | Ki (µM) |
| This compound | Jack Bean | 70[1] |
| Almonds | 100[1] | |
| Calf Liver | 400[1] | |
| Swainsonine (B1682842) | Jack Bean | ~0.1-0.5 (competitive)[2] |
| Lysosomal | Potent inhibitor[3] | |
| 1-Deoxymannojirimycin (DMJ) | Jack Bean | Not an inhibitor[4] |
| 5-Amino-5-deoxy-D-mannopyranose | Jack Bean | 1.2[1] |
| Almonds | 2.5[1] | |
| Calf Liver | 20[1] |
Inhibition of β-Mannosidase
β-Mannosidases are involved in the breakdown of mannose-containing oligosaccharides.
Table 2: Comparison of Ki Values for β-Mannosidase Inhibitors
| Inhibitor | Enzyme Source | Ki (µM) |
| This compound | Aspergillus wentii | 150[1] |
| 5-Amino-5-deoxy-D-mannopyranose | Aspergillus wentii | 10[1] |
Inhibition of β-Glucosidases
β-Glucosidases are involved in the hydrolysis of β-glucosidic bonds.
Table 3: Comparison of Ki Values for β-Glucosidase Inhibitors
| Inhibitor | Enzyme Source | Ki (µM) |
| This compound | Almonds | Weak inhibitor[1] |
| Aspergillus wentii | Weak inhibitor[1] | |
| 1-Deoxynojirimycin (DNJ) | Almonds | Potent inhibitor[5] |
| Castanospermine | Almonds | Potent inhibitor[5][6] |
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.
α-Mannosidase Inhibition Assay
This protocol is adapted for a 96-well plate format using a chromogenic substrate.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Stop Solution: 0.2 M Sodium Carbonate
-
This compound and other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
Prepare a stock solution of pNPM in Assay Buffer.
-
Prepare a serial dilution of the inhibitors in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of Assay Buffer (for control) or inhibitor solution at various concentrations.
-
Add 20 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPM substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition).
-
β-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format using a chromogenic substrate.
Materials:
-
β-Glucosidase (e.g., from almonds)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as substrate
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 6.8
-
Stop Solution: 0.2 M Sodium Carbonate
-
This compound and other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in Assay Buffer.
-
Prepare a stock solution of pNPG in Assay Buffer.
-
Prepare a serial dilution of the inhibitors in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer (for control) or inhibitor solution at various concentrations.
-
Add 50 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine IC50 and Ki values as described for the α-mannosidase assay.
-
Signaling Pathways and Experimental Workflows
N-Linked Glycosylation Pathway and Inhibition
The N-linked glycosylation pathway is a crucial post-translational modification process that occurs in the endoplasmic reticulum and Golgi apparatus. Mannosidases play a key role in the trimming of the initial glycan structure, which is a prerequisite for the formation of complex and hybrid N-glycans. Inhibition of these enzymes alters the final glycan structure, which can have profound effects on protein function and cell signaling.
References
- 1. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marked differences in the swainsonine inhibition of rat liver lysosomal alpha-D-mannosidase, rat liver Golgi mannosidase II, and jack bean alpha-D-mannosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Castanospermine, a tetrahydroxylated alkaloid that inhibits beta-glucosidase and beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iminosugar Inhibitors of Alpha-Mannosidase for Researchers and Drug Development Professionals
An objective analysis of the performance, mechanism of action, and experimental protocols for key iminosugar inhibitors targeting alpha-mannosidase, a critical enzyme in glycoprotein (B1211001) processing.
Iminosugars, sugar analogs where the endocyclic oxygen is replaced by a nitrogen atom, represent a significant class of glycosidase inhibitors with broad therapeutic potential.[1][2] Their ability to interfere with the processing of N-linked glycans by inhibiting enzymes like alpha-mannosidase has made them valuable tools in research and promising candidates for drug development in areas such as oncology and antiviral therapies.[1][3] This guide provides a comparative overview of prominent iminosugar inhibitors of alpha-mannosidase, focusing on their inhibitory potency, mechanism of action, and the experimental methods used for their evaluation.
Mechanism of Action: Disrupting Glycoprotein Maturation
Alpha-mannosidases are key enzymes in the endoplasmic reticulum (ER) and Golgi apparatus that sequentially trim mannose residues from newly synthesized N-glycans on glycoproteins.[4] This trimming is a crucial step in the maturation of glycoproteins and is essential for their correct folding and function. Iminosugars act as transition-state analogs, mimicking the natural mannose substrate to bind with high affinity to the active site of alpha-mannosidase, thereby inhibiting its enzymatic activity.[5]
The inhibition of alpha-mannosidase leads to the accumulation of glycoproteins with unprocessed high-mannose N-glycans.[4][6] This disruption of the normal glycosylation pathway can trigger the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD), cellular stress responses that can ultimately lead to apoptosis.[5] This mechanism is the basis for the exploration of iminosugar inhibitors as anticancer and antiviral agents.[5][7]
Comparative Inhibitory Potency
The efficacy of iminosugar inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values are critical for comparing the potency of different compounds. The following table summarizes the reported IC50 values for several well-characterized iminosugar inhibitors against various alpha-mannosidases. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as variations in enzyme source, substrate, and assay conditions can influence the results.[5]
| Inhibitor | Target Enzyme | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Swainsonine (B1682842) | Golgi α-mannosidase II | Human | Nanomolar range | - | [2][8] |
| Swainsonine | Lysosomal α-mannosidase | Jack bean | 0.1 - 0.5 | - | [2][8] |
| 1-Deoxymannojirimycin (DMJ) | α-mannosidase I | Not Specified | Potent inhibitor | - | [5] |
| 6-Deoxy-DIM | AMAN-2 (human GMII model) | C. elegans | - | 0.19 | [1][2] |
| Castanospermine (B190763) | α-glucosidases | Human liver | Potent inhibitor | - | [9] |
| 6-Epicastanospermine | Cytosolic α-mannosidase | Human liver | Good inhibitor | - | [9] |
| 1-Deoxy-6-epicastanospermine | Acidic α-mannosidase | Human liver | Strong inhibitor | - | [9] |
Key Iminosugar Inhibitors: A Closer Look
Swainsonine: A natural indolizidine alkaloid, swainsonine is a potent inhibitor of Golgi alpha-mannosidase II and lysosomal alpha-mannosidase.[2][8] Its ability to suppress metastasis has been demonstrated, though its clinical application is limited by side effects associated with the co-inhibition of lysosomal alpha-mannosidase.[2][8]
1-Deoxymannojirimycin (DMJ): As a mannose analog, DMJ is a specific inhibitor of class I α-1,2-mannosidases.[5] By blocking the initial steps of mannose trimming in the ER and Golgi, DMJ leads to the accumulation of high-mannose glycoproteins.[5]
Castanospermine and its Derivatives: While primarily known as a potent inhibitor of alpha- and beta-glucosidases, certain epimers of castanospermine exhibit significant activity against alpha-mannosidases.[9] For instance, 6-epicastanospermine is a good inhibitor of cytosolic alpha-mannosidase, while 1-deoxy-6-epicastanospermine strongly inhibits the acidic (lysosomal) form of the enzyme.[9] This highlights how stereochemistry plays a crucial role in the specificity of these inhibitors.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation and comparison of iminosugar inhibitors. The following is a detailed protocol for a standard colorimetric alpha-mannosidase inhibition assay.
Alpha-Mannosidase Inhibition Assay Protocol
This assay quantifies the inhibitory activity of a compound by measuring the reduction in the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM).[4]
Materials:
-
Alpha-Mannosidase enzyme (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) substrate solution
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, containing 2 mM Zn²⁺)[4]
-
Iminosugar inhibitor stock solutions at various concentrations
-
Stop Solution (e.g., 1 M Sodium Carbonate)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Reagent Preparation: Prepare a working solution of the alpha-mannosidase enzyme in the assay buffer. Prepare serial dilutions of the iminosugar inhibitor.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank (No Enzyme): 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.
-
Inhibitor Wells: 40 µL of the appropriate inhibitor dilution and 10 µL of enzyme solution.[4]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[4]
-
Reaction Initiation: Add 10 µL of the pNPM substrate solution to all wells. Mix gently.[4]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, ensuring the reaction remains within the linear range.[4]
-
Reaction Termination: Add 100 µL of Stop Solution to all wells to stop the enzymatic reaction.[4] The solution will turn yellow in the presence of the product, p-nitrophenol.
-
Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[4]
-
Visualizing the Process and Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow of the inhibition assay and the N-glycan processing pathway affected by alpha-mannosidase inhibitors.
Caption: Experimental workflow for α-mannosidase inhibition assay.
Caption: N-glycan processing pathway and points of inhibition.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the alpha-mannosidase inhibitors, 1,4-dideoxy-1,4-imino-D-mannitol and swainsonine, on glycoprotein catabolism in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [beilstein-journals.org]
- 9. The structural basis of the inhibition of human glycosidases by castanospermine analogues - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy of 1,5-Dideoxy-1,5-imino-D-mannitol compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 1,5-Dideoxy-1,5-imino-D-mannitol, also known as 1-deoxymannojirimycin (B1202084) (DMJ), a mannosidase inhibitor, in the context of related iminosugar compounds. Iminosugars represent a class of carbohydrate mimics with a nitrogen atom replacing the endocyclic oxygen, leading to the inhibition of various glycosidases. This property gives them significant therapeutic potential in a range of diseases, including viral infections and cancer.[1][2][3]
This comparison focuses on available in vivo data for DMJ and its analogs, highlighting their performance against other therapeutic agents. Due to the limited availability of direct head-to-head in vivo comparative studies for this compound, this guide incorporates data from closely related iminosugar derivatives to provide a broader context for its potential efficacy.
Mechanism of Action: Targeting Glycosylation
This compound primarily functions by inhibiting α-mannosidases, key enzymes in the N-linked glycosylation pathway.[2] This pathway is crucial for the proper folding and function of many viral and cellular glycoproteins. By inhibiting mannosidases, DMJ leads to the accumulation of immature, high-mannose glycans on these proteins. This disruption can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to apoptosis in rapidly dividing cells like cancer cells.[2] In the context of viral infections, improper glycosylation of viral envelope proteins can impair their function, reducing viral entry, assembly, and budding.[2]
dot
References
A Comparative Guide to Mannosidase Inhibitors: 1,5-Dideoxy-1,5-imino-D-mannitol and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of glycoprotein (B1211001) synthesis and function, the selection of an appropriate mannosidase inhibitor is a critical experimental consideration. This guide provides a comprehensive comparison of 1,5-Dideoxy-1,5-imino-D-mannitol with other widely used mannosidase inhibitors, supported by experimental data and detailed protocols to facilitate informed decisions in research and development.
The processing of N-linked glycans in the endoplasmic reticulum and Golgi apparatus is a fundamental cellular process that dictates protein folding, trafficking, and biological activity. Mannosidases, a class of glycoside hydrolases, play a crucial role in this pathway by sequentially trimming mannose residues from oligosaccharide chains. Inhibition of these enzymes at specific stages allows for the controlled generation of glycoproteins with defined glycan structures, providing invaluable tools for glycobiology research and the development of therapeutic agents. This guide focuses on a comparative analysis of this compound and three other prominent mannosidase inhibitors: Kifunensine, Swainsonine, and 1-Deoxymannojirimycin (DMJ).
Quantitative Comparison of Inhibitor Potency
The efficacy of a mannosidase inhibitor is primarily determined by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's affinity for the target enzyme. The following table summarizes the available data for the selected inhibitors against various mannosidases.
| Inhibitor | Target Enzyme(s) | Ki Value | IC50 Value | Organism/Source |
| This compound | α-D-mannosidases, β-D-mannosidase | 70 - 400 µM[1] | - | Jack beans, almonds, calf liver, Aspergillus wentii[1] |
| Kifunensine | Mannosidase I (ER α-1,2-mannosidase I, Golgi Class I mannosidases IA, IB, IC) | 130 nM (ER), 23 nM (Golgi) | - | Human |
| Swainsonine | Golgi α-mannosidase II | 135–251 nM[2] | - | Apis mellifera[2] |
| 70 nM | - | Mammalian | ||
| 1-Deoxymannojirimycin (DMJ) | Class I α-1,2-mannosidases | - | 20 µM | Not specified |
Mode of Inhibition and Target Specificity
The mechanism by which an inhibitor interacts with its target enzyme is a key determinant of its biological effect. Understanding the mode of inhibition—whether competitive, non-competitive, or otherwise—is crucial for interpreting experimental results.
-
This compound : As an iminosugar analog of mannose, it is inferred to be a competitive inhibitor , binding to the active site of mannosidases. Its inhibitory action is enhanced at higher pH, suggesting the formation of an ion pair with a carboxyl group within the enzyme's active site[1].
-
Kifunensine : A potent and highly selective inhibitor of Mannosidase I , acting at nanomolar concentrations. It shows weak to no inhibitory activity against Mannosidase II.
-
Swainsonine : A well-characterized competitive inhibitor that primarily targets Golgi α-mannosidase II [2].
-
1-Deoxymannojirimycin (DMJ) : A competitive inhibitor that selectively targets Class I α-1,2-mannosidases (Mannosidase I).
The distinct target specificities of these inhibitors allow for the precise dissection of the N-linked glycosylation pathway.
Caption: Inhibition points of mannosidase inhibitors in the N-linked glycosylation pathway.
Experimental Protocols
Protocol for Determining α-Mannosidase Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds against α-mannosidase using a colorimetric assay.
Materials:
-
α-Mannosidase (e.g., from Jack Bean)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) as substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-mannosidase in the assay buffer.
-
Prepare a stock solution of pNPM in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank: 50 µL of Assay Buffer.
-
Control (No Inhibitor): 40 µL of Assay Buffer and 10 µL of enzyme solution.
-
Inhibitor Wells: 40 µL of the respective inhibitor dilution and 10 µL of enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPM substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to all wells to terminate the reaction.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For Ki determination, experiments should be repeated with varying substrate concentrations to generate Lineweaver-Burk or other kinetic plots.
-
Caption: Workflow for the α-mannosidase inhibition assay.
Conclusion
The choice of a mannosidase inhibitor should be guided by the specific research question and the desired outcome. This compound offers a broad-spectrum inhibition of both α- and β-mannosidases, making it a useful tool for general studies of mannose processing. In contrast, Kifunensine and Swainsonine provide highly selective inhibition of Mannosidase I and Mannosidase II, respectively, enabling the precise dissection of different stages of the N-linked glycosylation pathway. 1-Deoxymannojirimycin serves as another selective inhibitor for Mannosidase I. By understanding the distinct properties of these inhibitors, researchers can effectively manipulate glycoprotein synthesis to advance our understanding of glycobiology and its role in health and disease.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Specificity of 1,5-Dideoxy-1,5-imino-D-mannitol for Mannosidase Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of 1,5-Dideoxy-1,5-imino-D-mannitol and its analogs against various mannosidase subtypes. The information presented herein is intended to assist researchers in selecting appropriate inhibitors for their studies on N-linked glycosylation and related cellular processes.
Introduction
Mannosidases are critical enzymes in the N-linked glycosylation pathway, responsible for the trimming of mannose residues from nascent glycoproteins in the endoplasmic reticulum and Golgi apparatus.[1] Dysregulation of mannosidase activity has been implicated in various diseases, including cancer and lysosomal storage disorders, making them attractive targets for therapeutic intervention.[2] Iminosugars, such as this compound, are a class of compounds that mimic the transition state of the glycosidic bond cleavage and act as competitive inhibitors of glycosidases.[2] Understanding the specificity of these inhibitors for different mannosidase subtypes, particularly the distinction between Golgi and lysosomal mannosidases, is crucial for the development of targeted therapies with minimal off-target effects.
Inhibitor Performance: A Quantitative Comparison
The inhibitory potential of this compound and other key mannosidase inhibitors is summarized below. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency.
It is important to note that direct comparative data for this compound against specific Golgi and lysosomal mannosidases is limited. However, extensive studies have been conducted on its close structural analog, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), providing valuable insights into the expected specificity.
| Inhibitor | Enzyme | Source | Subtype | Ki (µM) | IC50 (µM) |
| This compound | α-D-Mannosidase | Jack Bean | Not Specified | 70 - 400[3] | - |
| α-D-Mannosidase | Almonds | Not Specified | 70 - 400[3] | - | |
| α-D-Mannosidase | Calf Liver | Not Specified | 70 - 400[3] | - | |
| β-D-Mannosidase | Aspergillus wentii | Not Specified | 70 - 400[3] | - | |
| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | α-Mannosidase II (GMIIb) | Drosophila melanogaster | Golgi | - | 0.81[2] |
| α-Mannosidase II (AMAN-2) | Caenorhabditis elegans | Golgi | - | 0.81[2] | |
| Lysosomal α-Mannosidase (LManII) | Drosophila melanogaster | Lysosomal | - | >1000[2] | |
| α-Mannosidase (JBMan) | Jack Bean | Lysosomal-like | - | 130[2] | |
| Swainsonine (B1682842) | α-Mannosidase II (GMIIb) | Drosophila melanogaster | Golgi | - | 0.02[2] |
| α-Mannosidase II (AMAN-2) | Caenorhabditis elegans | Golgi | - | ~0.02[2] | |
| Lysosomal α-Mannosidase (LManII) | Drosophila melanogaster | Lysosomal | - | 0.2[2] | |
| α-Mannosidase (JBMan) | Jack Bean | Lysosomal-like | - | 0.1[2] | |
| 1-Deoxymannojirimycin (DMJ) | α-Mannosidase I | Not Specified | ER/Golgi | - | - |
| Golgi α-Mannosidase II | Drosophila melanogaster | Golgi | - | - | |
| Kifunensine (B1673639) | α-Mannosidase I | Not Specified | ER | Potent Inhibitor | - |
| Golgi α-Mannosidase II | Drosophila melanogaster | Golgi | Weak Inhibitor | - |
Signaling Pathways and Experimental Workflows
To visualize the context of mannosidase inhibition, the following diagrams illustrate the N-linked glycosylation pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: N-linked glycosylation pathway and points of mannosidase inhibition.
Caption: Experimental workflow for determining mannosidase inhibition.
Experimental Protocols
A generalized protocol for determining the inhibitory activity of compounds against α-mannosidases is provided below. This protocol can be adapted for different mannosidase subtypes by adjusting the pH of the assay buffer.
Protocol: In Vitro α-Mannosidase Inhibition Assay
1. Materials and Reagents:
-
α-Mannosidase enzyme (e.g., from Jack Bean for lysosomal-like, or recombinant human Golgi Mannosidase II)
-
p-Nitrophenyl-α-D-mannopyranoside (p-NPM) as substrate
-
This compound or other inhibitors
-
Assay Buffer:
-
For Lysosomal Mannosidase: 100 mM Sodium Acetate, pH 4.5[4]
-
For Golgi Mannosidase II: 50 mM MES buffer, pH 6.0-6.5
-
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)[5]
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in the appropriate assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Enzyme and Substrate Preparation: Dilute the α-mannosidase enzyme to the desired concentration in the assay buffer. Prepare a working solution of the p-NPM substrate in the same buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the assay buffer.
-
Add a defined volume of each inhibitor dilution to the respective wells.
-
Add the diluted enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the p-NPM substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a specific duration (e.g., 10-30 minutes).[4]
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Stop Solution to each well. The high pH will denature the enzyme and develop the yellow color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Conclusion
This compound is a micromolar inhibitor of α-D-mannosidases.[3] Based on data from its close analog, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), it is expected to exhibit significant selectivity for Golgi α-mannosidase II over lysosomal α-mannosidase.[2] This selectivity profile makes it a valuable tool for studies aiming to dissect the specific roles of Golgi-resident mannosidases in the N-linked glycosylation pathway. For researchers requiring broader mannosidase inhibition, swainsonine offers potent inhibition of both Golgi and lysosomal subtypes. Conversely, kifunensine provides a more specific tool for targeting ER α-mannosidase I. The choice of inhibitor should be guided by the specific research question and the desired mannosidase subtype to be targeted. The provided experimental protocol offers a robust framework for validating the activity and specificity of these inhibitors in various experimental settings.
References
- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling 1,5-Dideoxy-1,5-imino-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 1,5-Dideoxy-1,5-imino-D-mannitol, a compound of interest for various research and development applications. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Nitrile gloves | Standard laboratory procedure for handling all chemicals to prevent skin contact. |
| Eyes | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or airborne particles of the solid compound. |
| Body | Laboratory coat | Standard laboratory attire to protect skin and clothing from contamination. |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | If there is a risk of generating dust or aerosols, work in a fume hood or use a dust mask. |
Operational Plan: Safe Handling and Use
Adherence to standard laboratory operating procedures is essential. The following step-by-step guidance ensures the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.[6]
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so on a clean, designated surface. Use a draft shield if necessary to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is critical to maintaining a safe laboratory and protecting the environment.
3.1. Waste Segregation
-
Solid Waste: Dispose of any unused solid this compound in a designated chemical waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as pipette tips and gloves, in the appropriate solid waste container.
3.2. Disposal Procedure
-
Labeling: Clearly label all waste containers with the full chemical name and any known hazards.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. Synthesis of 5-amino-5-deoxy-D-mannopyranose and this compound, and inhibition of alpha- and beta-D-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational New Drug Enabling Nonclinical Safety Pharmacology Assessment of the Iminosugar UV-4, a Broad-Spectrum Host-Targeted Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
